2-chloro-N-(2,4-dimethoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDLCISEBHCEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307629 | |
| Record name | 2-chloro-N-(2,4-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101908-41-2 | |
| Record name | 2-chloro-N-(2,4-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2,4-dimethoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physical characteristics, synthesis, and potential biological relevance, supported by experimental methodologies and data visualizations.
Chemical Identity and Properties
This compound is a substituted aromatic acetamide. Its core structure consists of a chloroacetamide group attached to a 2,4-dimethoxyphenyl ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 101908-41-2 | - |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [1] |
| Molecular Weight | 229.66 g/mol | [1] |
| Appearance | Solid (form) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available for the specific compound. Related compounds show solubility in organic solvents like ethanol and DMSO. | [2] |
Synthesis and Characterization
The synthesis of this compound typically involves the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This is a common method for the formation of N-arylacetamides.[3][4]
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol based on general methods for the synthesis of similar N-arylacetamides.[3]
Materials:
-
2,4-dimethoxyaniline
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or acetic acid)
-
Base (e.g., triethylamine or sodium acetate)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 2,4-dimethoxyaniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
If a non-basic solvent is used, add a base like triethylamine to the solution to act as a scavenger for the HCl byproduct.
-
Slowly add chloroacetyl chloride dropwise to the cooled and stirring solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically monitored by Thin Layer Chromatography).
-
Upon completion of the reaction, proceed with the workup. This may involve washing the organic layer with water, a dilute acid solution, a dilute base solution (like sodium bicarbonate), and brine.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.[2]
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key technique to confirm the structure. A known ¹H NMR spectrum for this compound is available.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily centered around the chloroacetamide moiety. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This reactivity allows for the further functionalization of the molecule, making it a potentially useful intermediate in the synthesis of more complex molecules.
While specific applications for this compound are not extensively documented, the broader class of chloroacetamide derivatives has been investigated for various biological activities.
Biological Activity (of Related Compounds)
Chloroacetamide derivatives have shown a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Several studies have reported the antibacterial and antifungal properties of N-substituted chloroacetamides.[3][5] The proposed mechanism for some of these compounds involves binding to ergosterol on the fungal plasma membrane or inhibiting DNA synthesis.
-
Anticancer Activity: Some substituted chloroacetamides have been investigated as potential cancer stem cell inhibitors.[6]
Further research is required to determine if this compound exhibits similar biological activities.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
Logical Relationship of Core Properties
The following diagram illustrates the logical relationship between the core chemical properties of this compound.
Caption: Interrelation of the chemical properties of the target compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. prepchem.com [prepchem.com]
- 3. ijpsr.info [ijpsr.info]
- 4. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-chloro-N-(2,4-dimethoxyphenyl)acetamide (CAS No. 101908-41-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a chemical compound with potential applications in research and drug development. This document consolidates available data on its chemical properties, synthesis, and safety, while also exploring the biological activities of structurally related compounds to infer its potential pharmacological relevance. Although specific signaling pathways and detailed mechanistic studies for this particular compound are not extensively documented in publicly available literature, this guide aims to provide a foundational understanding for researchers interested in its further investigation.
Chemical and Physical Properties
This compound is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 101908-41-2 | |
| Molecular Formula | C₁₀H₁₂ClNO₃ | |
| Molecular Weight | 229.66 g/mol | |
| Appearance | Solid | |
| InChI Key | SPDLCISEBHCEFN-UHFFFAOYSA-N | |
| SMILES | O=C(CCl)NC1=C(OC)C=C(OC)C=C1 |
Synthesis
General Experimental Protocol: Synthesis of 2-chloro-N-arylacetamides
This protocol is based on established methods for the synthesis of similar compounds and can be adapted for this compound.
Materials:
-
2,4-Dimethoxyaniline (1.0 equivalent)
-
Chloroacetyl chloride (1.1 - 1.2 equivalents)
-
Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 equivalents) as a base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve 2,4-dimethoxyaniline and the base (e.g., triethylamine) in the chosen anhydrous solvent in a round-bottom flask.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Add chloroacetyl chloride dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.
-
Dry the crude product.
-
For further purification, recrystallization from a suitable solvent such as ethanol can be performed.
Logical Workflow for Synthesis:
Caption: General synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways (Inferred from Related Compounds)
Direct studies on the biological activity and signaling pathways of this compound are limited. However, the broader class of chloroacetamides and acetamide derivatives has been investigated for various biological effects.
Antimicrobial and Antifungal Activity: Several studies have reported the antimicrobial and antifungal properties of N-substituted chloroacetamide derivatives. The presence of the chloroacetyl group is often crucial for this activity. For instance, some N-arylacetamides have shown activity against various bacterial and fungal strains. The proposed mechanism for some of these compounds involves the inhibition of essential enzymes, such as DNA ligase, thereby disrupting microbial replication.
Potential Anti-Inflammatory and Anticancer Activity: Derivatives of acetamide have been explored for their potential as anti-inflammatory and anticancer agents. For example, some acetamide derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The mechanisms of action for these related compounds are diverse and often depend on the specific substitutions on the aromatic ring.
Signaling Pathway Hypothesis (General for Chloroacetamides):
Given the reactive nature of the α-chloroacetamide moiety, it is plausible that this compound could act as a covalent modifier of biological macromolecules. This could involve the nucleophilic attack by cysteine residues in proteins, leading to the inhibition of enzyme function or disruption of protein-protein interactions. This mechanism is a common feature of many biologically active chloroacetamides.
Caption: Hypothesized mechanism of action via covalent modification.
Safety and Handling
Based on available safety data for this compound and similar compounds, appropriate safety precautions should be taken when handling this chemical.
Hazard Identification:
-
Hazard Statements: H319 (Causes serious eye irritation).
-
Signal Word: Warning.
-
Pictograms: GHS07.
Precautionary Measures:
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a chemical compound with potential for further investigation in various scientific fields, particularly in medicinal chemistry and drug discovery. While specific biological data for this compound is scarce, the known activities of related chloroacetamides suggest that it may possess interesting pharmacological properties. This technical guide provides a starting point for researchers by summarizing its known characteristics and offering a general synthesis protocol. Further studies are warranted to elucidate its specific biological mechanisms and potential therapeutic applications.
Synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a valuable intermediate in organic synthesis and potential building block for novel pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and key characterization data, presented in a clear and structured format to support research and development efforts.
Synthesis Pathway and Reaction Mechanism
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The primary amine of 2,4-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Reaction scheme for the synthesis of this compound.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [1] |
| Molecular Weight | 229.66 g/mol | [1] |
| Appearance | Expected to be a solid | [1] |
Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)
| Technique | Data (for analogous compounds where specified) |
| ¹H NMR | Expected peaks for aromatic protons (δ 6.5-8.0 ppm), methoxy groups (δ ~3.8 ppm), and the chloroacetyl methylene group (δ ~4.2 ppm). The amide proton would appear as a broad singlet. |
| ¹³C NMR | Expected peaks for aromatic carbons (δ 100-160 ppm), methoxy carbons (δ ~55 ppm), the chloroacetyl methylene carbon (δ ~43 ppm), and the carbonyl carbon (δ ~165 ppm). |
| IR (Infrared) | For 2-chloro-N-(2-methoxyphenyl)acetamide: N-H stretch (~3271 cm⁻¹), C=O stretch (~1668 cm⁻¹), N-H bend (~1543 cm⁻¹), C-N stretch (~1476 cm⁻¹), C-Cl stretch (785-540 cm⁻¹).[2] |
| Mass Spec (MS) | For 2-chloro-N-(2-methoxyphenyl)acetamide: [M+] m/z 199.[2] The expected molecular ion peak for the target compound would be at m/z 229 and an M+2 peak due to the chlorine isotope. |
Detailed Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for similar N-aryl acetamides.[3]
Materials and Equipment:
-
2,4-dimethoxyaniline
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Ethyl Acetate)
-
Base (e.g., Triethylamine or Pyridine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Caption: A typical experimental workflow for the synthesis and purification.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4-dimethoxyaniline (1.0 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry, and determine its melting point.
Safety Considerations
-
Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The solvents used are flammable and should be handled away from ignition sources.
-
Standard laboratory safety procedures should be followed throughout the experiment.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific applications.
References
Elucidation of the Molecular Structure of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive elucidation of the chemical structure of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. It details the synthetic route, spectroscopic data, and potential biological significance of this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical Structure and Properties
This compound possesses a molecular structure characterized by a chloroacetamide group attached to a 2,4-dimethoxyphenyl ring. The key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClNO₃ |
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CCl |
| InChI Key | Not available |
| CAS Number | Not available |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like DMSO |
Synthesis
The synthesis of this compound is achieved through the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This reaction is a standard method for the formation of N-aryl acetamides. The general reaction scheme is depicted below.
Caption: Synthetic scheme for this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of N-aryl amides.
Materials:
-
2,4-Dimethoxyaniline
-
Chloroacetyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 50 mL round bottom flask, dissolve 2,4-dimethoxyaniline (6 mmol) in anhydrous THF (10 mL).
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath and stir mechanically for 15 minutes.
-
Slowly add chloroacetyl chloride (6.1 mmol) dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the mobile phase.
-
Upon completion, pour the reaction mixture into cold water.
-
The product will precipitate out of the solution.
-
Filter the precipitate and wash it with cold water.
-
Dry the solid product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic Data and Structure Elucidation
The structure of this compound can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 (d) | Doublet | 1H | Ar-H (position 6) |
| ~6.5 (d) | Doublet | 1H | Ar-H (position 5) |
| ~6.4 (s) | Singlet | 1H | Ar-H (position 3) |
| ~4.2 (s) | Singlet | 2H | -CH₂Cl |
| ~3.8 (s) | Singlet | 3H | -OCH₃ (position 4) |
| ~3.7 (s) | Singlet | 3H | -OCH₃ (position 2) |
| ~9.5 (s) | Singlet | 1H | -NH- |
Note: The exact chemical shifts may vary depending on the solvent used. The provided data is based on a spectrum in DMSO-d₆.
¹³C NMR Spectroscopy
While a specific ¹³C NMR spectrum for this compound was not found in the literature, the expected chemical shifts can be predicted based on the analysis of similar structures.
| Predicted Chemical Shift (ppm) | Assignment |
| ~165 | C=O (amide) |
| ~158 | C-O (position 4) |
| ~148 | C-O (position 2) |
| ~122 | C-N (position 1) |
| ~120 | C-H (position 6) |
| ~104 | C-H (position 5) |
| ~98 | C-H (position 3) |
| ~56 | -OCH₃ (position 4) |
| ~55 | -OCH₃ (position 2) |
| ~43 | -CH₂Cl |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~1670 | C=O stretch (amide I band) |
| ~1540 | N-H bend (amide II band) |
| ~1200-1000 | C-O stretch (ethers) |
| ~750 | C-Cl stretch |
Mass Spectrometry
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 229/231 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl) |
| 153 | [M - CH₂Cl - CO]⁺ |
Potential Biological Significance
While no specific biological activities have been reported for this compound, the broader class of N-aryl chloroacetamides has been investigated for various biological effects.
-
Antimicrobial and Antifungal Activity: Several studies have demonstrated that N-aryl acetamide derivatives exhibit significant antibacterial and antifungal properties.[1][2] The chloroacetamide moiety is a known reactive group that can alkylate biological nucleophiles, potentially leading to the inhibition of essential enzymes in microorganisms.
The potential mechanism of action for antimicrobial activity is illustrated below.
Caption: Putative mechanism of antimicrobial action for N-aryl chloroacetamides.
Conclusion
This technical guide has provided a detailed elucidation of the structure of this compound. The synthesis via acylation of 2,4-dimethoxyaniline is a straightforward and efficient method. The structure is well-supported by spectroscopic data, including ¹H NMR, and can be further confirmed by ¹³C NMR, IR, and mass spectrometry. While specific biological data for this compound is lacking, its structural class suggests potential for antimicrobial and antifungal activities, warranting further investigation for drug development purposes. This guide serves as a foundational document for researchers interested in the synthesis, characterization, and biological evaluation of this and related compounds.
References
Spectroscopic Data of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
-
Molecular Formula: C₁₀H₁₂ClNO₃
-
Molecular Weight: 229.66 g/mol
-
CAS Number: 39740-77-7
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for structurally similar compounds, including 2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | s | 1H | -NH- (Amide) |
| ~8.0 - 8.2 | d | 1H | Ar-H (H6) |
| ~6.5 - 6.7 | m | 2H | Ar-H (H3, H5) |
| ~4.2 - 4.4 | s | 2H | -CH₂-Cl |
| ~3.85 | s | 3H | -OCH₃ (C4-methoxy) |
| ~3.80 | s | 3H | -OCH₃ (C2-methoxy) |
Solvent: DMSO-d₆. Peak positions are referenced to TMS (δ 0.00).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Amide) |
| ~158 | Ar-C (C4-O) |
| ~148 | Ar-C (C2-O) |
| ~122 | Ar-C (C1-N) |
| ~120 | Ar-C (C6) |
| ~105 | Ar-C (C5) |
| ~99 | Ar-C (C3) |
| ~56.0 | -OCH₃ (C4-methoxy) |
| ~55.5 | -OCH₃ (C2-methoxy) |
| ~43 | -CH₂-Cl |
Solvent: DMSO-d₆. Peak positions are referenced to TMS (δ 0.00).
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3200 | Strong, Broad | N-H Stretch (Amide) |
| ~3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| ~2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| ~1680 - 1650 | Strong | C=O Stretch (Amide I) |
| ~1600 - 1580 | Strong | C=C Stretch (Aromatic) |
| ~1540 - 1500 | Strong | N-H Bend (Amide II) |
| ~1280 - 1200 | Strong | C-O Stretch (Aryl Ether) |
| ~800 - 700 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 229 | Moderate | [M]⁺ (³⁵Cl isotope) |
| 231 | Low | [M+2]⁺ (³⁷Cl isotope, ~1/3 intensity of M⁺) |
| 180 | High | [M - CH₂Cl]⁺ |
| 152 | High | [M - C₂H₂ClO]⁺ or [C₈H₈NO₂]⁺ (from McLafferty) |
| 124 | Moderate | [C₇H₈O₂]⁺ |
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) is prepared in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. Both ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal.
Mass Spectrometry (MS)
The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of 70 eV electrons, and the resulting fragments are separated by their mass-to-charge ratio (m/z).
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analyses described.
Caption: General workflow for spectroscopic analysis and structural elucidation.
Caption: Experimental workflow for NMR spectroscopy.
Caption: Experimental workflows for FT-IR and Mass Spectrometry.
An In-depth Technical Guide to the Physical and Chemical Properties of N-Aryl Chloroacetamides
N-aryl chloroacetamides are a significant class of organic compounds, serving as versatile precursors and building blocks in synthetic chemistry.[1] Their importance is underscored by their prevalence as key intermediates in the synthesis of a wide array of complex molecules, including various heterocyclic compounds.[1] Furthermore, many derivatives of N-substituted chloroacetamide have demonstrated considerable biological activities, finding applications as antimicrobial, antifungal, herbicidal, and antiproliferative agents.[1][2] This guide provides a comprehensive overview of their core physical and chemical properties, experimental protocols, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The physical and chemical characteristics of N-aryl chloroacetamides are fundamentally influenced by the nature of the substituent on the aryl ring. These properties are crucial for their handling, reaction setup, and predicting their biological activity.
Physical Properties
The physical state of N-aryl chloroacetamides is typically crystalline solid at room temperature. Quantitative data for several representative compounds are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Reference |
| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | 169.61 | 134-136 | Soluble in ethanol | [3] |
| 2-Chloro-N-(4-methylphenyl)acetamide | C₉H₁₀ClNO | 183.63 | 160-162 | Soluble in ethanol | [3] |
| 2-Chloro-N-(4-chlorophenyl)acetamide | C₈H₇Cl₂NO | 204.06 | 188-190 | Soluble in ethanol | [3] |
| 2-Chloro-N-(4-bromophenyl)acetamide | C₈H₇BrClNO | 248.51 | 198-200 | Soluble in ethanol | [3] |
| 2-Chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | 166-168 | Soluble in ethanol | [3] |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | 197.66 | 150-151 | Soluble in Chloroform, Methanol; Insoluble in water | [4] |
| N-(4-Acetylphenyl)-2-chloroacetamide | C₁₀H₁₀ClNO₂ | 211.64 | 208-210 | Not specified | [5] |
Chemical Properties and Reactivity
The chemical behavior of N-aryl chloroacetamides is dominated by the electrophilic carbon of the chloromethyl group and the nucleophilic amide nitrogen, though the latter's reactivity is diminished by resonance.
Nucleophilic Substitution : The most significant chemical property is the high reactivity of the chlorine atom towards nucleophilic substitution.[5][6][7] The electron-withdrawing effect of the adjacent carbonyl group makes the methylene carbon highly susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone of their utility as building blocks in organic synthesis.[6] Common nucleophiles include:
-
Oxygen nucleophiles: Alcohols and phenols react to form ether linkages.
-
Nitrogen nucleophiles: Amines and azides readily displace the chloride.
-
Sulfur nucleophiles: Thiols and thiophenols are potent nucleophiles that form thioethers.[6]
This reactivity allows for the construction of more complex molecules and various heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones.[5][7]
Spectroscopic Data : The structural features of N-aryl chloroacetamides give rise to characteristic spectroscopic signatures.
| Spectroscopy Type | Region / Shift (Typical) | Interpretation |
| FTIR (cm⁻¹) | 3400-3200 (N-H stretch, often sharp)[8]1680-1640 (C=O stretch, Amide I band)[8]~3000 (Aromatic C-H stretch)800-600 (C-Cl stretch) | The presence of the N-H and strong carbonyl absorption are key indicators. The exact frequencies can be influenced by hydrogen bonding and the electronic nature of the aryl substituents. |
| ¹H NMR (ppm) | 10.5 - 8.0 (s, 1H, N-H)[8][9]8.0 - 7.0 (m, Ar-H)[8][9]~4.3 (s, 2H, Cl-CH₂)[8][9] | The amide proton (N-H) is typically a broad singlet and its chemical shift can vary with solvent and concentration. The singlet for the α-chloro methylene protons is highly characteristic. Aromatic protons show complex splitting patterns depending on the substitution. |
| ¹³C NMR (ppm) | 165-164 (C=O)[9]140-115 (Aromatic C)[9]~43 (Cl-CH₂)[9] | The carbonyl carbon appears in the typical amide region. The chemical shift of the methylene carbon attached to chlorine is a key diagnostic peak. |
| Mass Spec (MS) | M⁺ and M⁺+2 peaks | The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak, with the M⁺+2 peak having an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.[10] |
Experimental Protocols
The synthesis of N-aryl chloroacetamides is most commonly achieved via the chloroacetylation of a corresponding primary or secondary aryl amine.[1][5]
General Synthesis of N-Aryl Chloroacetamides in an Organic Solvent[1]
This protocol is a widely applicable method for synthesizing a variety of 2-chloro-N-arylacetamides.[1]
Materials:
-
Substituted aryl amine (1.0 equivalent)
-
Chloroacetyl chloride (1.1 - 1.2 equivalents)[1]
-
Base (e.g., Triethylamine, Sodium Acetate) (1.1 - 1.5 equivalents)[1]
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Benzene, Acetic Acid)[1]
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Procedure:
-
Dissolve the substituted aryl amine (1.0 eq.) and the base (e.g., triethylamine, 1.1-1.5 eq.) in the chosen anhydrous organic solvent in a round-bottom flask.[1][5]
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.[1]
-
Add chloroacetyl chloride (1.1-1.2 eq.) dropwise to the stirred solution. Maintain the temperature between 0-5 °C during the addition.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[1]
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Dry the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[1]
Caption: General workflow for synthesis and purification.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds through a classic nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism.
Biological Activity and Mechanism of Action
N-Aryl chloroacetamides are recognized for a broad spectrum of biological activities, most notably as herbicides and antimicrobial agents.[11][12]
Herbicidal Activity : Chloroacetamide herbicides are widely used in agriculture. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[13] VLCFAs (containing more than 18 carbons) are essential components of cell membranes, seed storage lipids, and surface waxes in plants.
The inhibition occurs at the level of the microsomal elongase system located in the endoplasmic reticulum.[13] Chloroacetamides strongly inhibit this four-step catalytic system with I₅₀ values in the nanomolar range.[13] This disruption of VLCFA biosynthesis leads to a cascade of effects, ultimately resulting in the death of susceptible plant seedlings.
Caption: Inhibition of VLCFA synthesis by N-aryl chloroacetamides.
Antimicrobial Activity : Several N-aryl chloroacetamide derivatives have shown potent activity against various bacterial and fungal strains.[2][11] For instance, they have been reported to be effective against Gram-positive bacteria like Staphylococcus aureus and MRSA, and moderately effective against the yeast Candida albicans.[11] The biological activity is closely linked to the chemical structure, particularly the substituents on the phenyl ring.[11] Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, often exhibit high lipophilicity, which may facilitate their passage through the microbial cell membrane.[11] The precise mechanism is believed to involve the alkylation of essential biological nucleophiles, such as cysteine residues in enzymes, disrupting their function.
Conclusion
N-aryl chloroacetamides represent a class of compounds with significant synthetic utility and diverse biological applications. Their straightforward synthesis, coupled with the reactive α-chloro group, makes them valuable intermediates for drug discovery and materials science. A thorough understanding of their physical properties, chemical reactivity, and biological mechanisms is essential for harnessing their full potential in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. 1131-01-7 CAS MSDS (2-Chloro-N-(2,6-dimethylphenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]
Chloroacetamide Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the diverse biological activities of chloroacetamide derivatives. These compounds have garnered significant attention in medicinal chemistry and agrochemistry due to their potent anticancer, antimicrobial, and herbicidal properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development in this promising area.
Anticancer Activity
Chloroacetamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the inhibition of key cellular enzymes.
Quantitative Anticancer Data
The cytotoxic effects of various chloroacetamide derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of selected chloroacetamide derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| N-(3-iodophenyl)-2,2-dichloroacetamide (3e) | A549 (Lung Carcinoma) | 4.76 µM | [1] |
| Thiazole-bearing 2-chloroacetamide (3e) | Jurkat (T-cell leukemia) | 30-40 µM | [2] |
| Thiazole-bearing 2-chloroacetamide (2a) | Jurkat (T-cell leukemia) | 30-40 µM | [2] |
| Thiazole-bearing 2-chloroacetamide (4a) | Jurkat (T-cell leukemia) | 30-40 µM | [2] |
| Benzylaniline derivative (Y19) | MDA-MB-231 (Breast Cancer) | 21 nM | [3] |
Mechanism of Anticancer Action
The anticancer activity of chloroacetamide derivatives is often attributed to their ability to act as alkylating agents, targeting nucleophilic residues in proteins. Key mechanisms include:
-
Induction of Apoptosis via MAPK/ERK Pathway: Some chloroacetamide derivatives can induce reactive oxygen species (ROS) production, leading to the activation of the MAPK/ERK signaling pathway.[4] This cascade ultimately results in the activation of caspases and programmed cell death (apoptosis).[4]
-
Inhibition of Glutathione S-Transferase (GST): Molecular docking studies suggest that glutathione conjugates of 2-chloroacetamides can bind to and inhibit glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.
-
Inhibition of Glutathione Peroxidase 4 (GPX4): Certain chloroacetamide derivatives have been identified as covalent inhibitors of GPX4, an enzyme crucial for protecting cells from lipid peroxidation.[3] Inhibition of GPX4 leads to an accumulation of lipid peroxides and induction of ferroptosis, a form of iron-dependent programmed cell death.[3]
Caption: Simplified signaling pathway of chloroacetamide-induced apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cancer cell line of interest
-
Complete cell culture medium
-
Chloroacetamide derivative to be tested
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chloroacetamide derivative in complete culture medium. Remove the existing medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity
Chloroacetamide derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi. Their efficacy makes them potential candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The antimicrobial activity of chloroacetamide derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | [7] |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | [7] |
| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | Candida spp. | 6.25 - 50 | [8] |
| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | Dermatophytes | 6.25 - 50 | [8] |
| Compound 2 | Candida spp. | 25 - 50 | [9] |
| Compound 3 | Candida spp. | 25 - 50 | [9] |
| Compound 4 | Candida spp. | 25 - 50 | [9] |
| Compound 2 | Dermatophytes | 3.12 - 50 | [9] |
| Compound 3 | Dermatophytes | 3.12 - 50 | [9] |
| Compound 4 | Dermatophytes | 3.12 - 50 | [9] |
| A2 | Klebsiella pneumoniae | 512 | [10] |
Mechanism of Antimicrobial Action
The antimicrobial effects of chloroacetamide derivatives are thought to arise from their ability to interfere with essential cellular processes in microorganisms.
-
Disruption of Fungal Cell Membrane: Some derivatives are believed to act on the fungal cell membrane, although not through complexation with ergosterol, suggesting a different target within the membrane structure.[9]
-
Inhibition of Bacterial DNA Gyrase and Topoisomerase II: Molecular docking studies have suggested that certain chloroacetamide derivatives can bind to and inhibit bacterial DNA gyrase and Topoisomerase II, enzymes that are essential for DNA replication and transcription, leading to bacterial cell death.[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
-
Microbial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Chloroacetamide derivative to be tested
-
Sterile 96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for automated reading)
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the chloroacetamide derivative in the broth medium directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the antimicrobial dilution with the standardized inoculum. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Herbicidal Activity
Chloroacetamide herbicides are widely used in agriculture for the pre-emergence control of annual grasses and some broadleaf weeds.
Quantitative Herbicidal Data
The herbicidal efficacy is often expressed as the effective concentration required to cause a 50% reduction in plant growth (EC50).
| Compound/Derivative | Weed Species | EC50 Value (mg/L) | Reference |
| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide (2) | A. arvensis | Not specified | [12] |
| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide (4) | A. arvensis | Not specified | [12] |
| 2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide (6) | A. arvensis | Not specified | [12] |
| 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide (8) | A. arvensis | Not specified | [12] |
| Acetochlor (standard) | A. arvensis | Not specified | [12] |
| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide (2) | L. temulentum | Not specified | [12] |
| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide (4) | L. temulentum | Not specified | [12] |
| 2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide (6) | L. temulentum | Not specified | [12] |
| 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide (8) | L. temulentum | Not specified | [12] |
| Acetochlor (standard) | L. temulentum | Not specified | [12] |
Note: While the specific EC50 values were not provided in the cited abstract, the study indicates that these values were determined and presented in the full paper.
Mechanism of Herbicidal Action
The primary mode of action of chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[13][14][15] VLCFAs are essential components of plant cell membranes and cuticular waxes.
-
Inhibition of VLCFA Elongase: Chloroacetamides specifically inhibit the VLCFA elongase enzyme system, which is responsible for the extension of fatty acid chains beyond 18 carbons.[15][16] This inhibition disrupts the formation of critical cellular structures, leading to a halt in cell division and enlargement, ultimately causing the death of susceptible weed seedlings.[17] The half-inhibition values for this process are very low, in the range of 10 to 100 nM.[14]
Caption: Mechanism of herbicidal action of chloroacetamide derivatives.
Experimental Protocol: Pre-emergence Herbicidal Activity Assay
This assay evaluates the effectiveness of a herbicide when applied to the soil before the emergence of weed seedlings.
-
Seeds of a target weed species (e.g., Lolium rigidum, Amaranthus retroflexus)
-
Pots or trays filled with a suitable soil mix
-
Chloroacetamide herbicide formulation
-
Spraying equipment calibrated for uniform application
-
Growth chamber or greenhouse with controlled environmental conditions
-
Potting and Seeding: Fill pots or trays with soil and sow the weed seeds at a uniform depth.
-
Herbicide Application: Prepare different concentrations of the chloroacetamide herbicide. Apply the herbicide solution uniformly to the soil surface using a calibrated sprayer. Include an untreated control group.
-
Incubation: Place the pots or trays in a growth chamber or greenhouse with controlled temperature, light, and humidity to facilitate seed germination and plant growth.
-
Watering: Water the pots as needed, typically from the bottom, to avoid disturbing the treated soil layer.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect. This can be done by counting the number of emerged seedlings, measuring the shoot length or fresh/dry weight of the surviving plants, and visually rating the phytotoxicity on a scale of 0 to 100 (where 0 is no effect and 100 is complete kill).
-
Data Analysis: Calculate the percentage of inhibition for each treatment compared to the untreated control. The EC50 value can be determined by plotting the percentage of inhibition against the herbicide concentration.
Conclusion
Chloroacetamide derivatives represent a versatile class of compounds with significant potential in medicine and agriculture. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive scaffolds for the development of new therapeutic agents and crop protection products. This technical guide provides a foundational understanding of their properties, offering valuable insights for researchers and developers in the field. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for translating the potential of chloroacetamide derivatives into practical applications.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 3. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. scielo.br [scielo.br]
- 8. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Potential Applications of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The 2-chloro-N-arylacetamide framework has emerged as a promising pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including potent antifungal and antibacterial properties. This technical guide focuses on the potential medicinal chemistry applications of a specific analog, 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. While direct experimental data for this compound is limited in publicly accessible literature, this document extrapolates its potential based on extensive research into structurally related compounds. This guide summarizes the synthesis, proposed mechanisms of action, and potential therapeutic applications, supported by quantitative data from closely related analogs. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and development in this area.
Introduction
The N-arylacetamide moiety is a cornerstone in medicinal chemistry, present in numerous approved drugs. The incorporation of a reactive chloroacetyl group offers a versatile handle for covalent modification of biological targets, a strategy that can lead to enhanced potency and prolonged duration of action. The 2,4-dimethoxyphenyl substitution pattern is of particular interest due to the electronic and steric properties conferred by the methoxy groups, which can influence the compound's pharmacokinetic and pharmacodynamic profile. This guide explores the therapeutic potential of this compound as a lead compound for the development of novel anti-infective agents and potentially other therapeutic indications.
Synthesis
The synthesis of this compound follows a well-established and straightforward synthetic route. The primary method involves the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This reaction is typically carried out in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthetic Pathway
safety and handling of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
An In-depth Technical Guide on the Safety and Handling of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
Document ID: TGS-CN24DA-20251224 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and physicochemical properties of this compound (CAS No: 101908-41-2). The information herein is compiled from safety data sheets and scientific literature to ensure safe and effective use in a laboratory or research setting.
Section 1: Safety and Hazard Profile
This compound is a chemical intermediate that requires careful handling due to its potential health hazards.[1] The primary known hazard is serious eye irritation. As a member of the chloroacetamide class, it should be handled with the assumption of potential skin, and respiratory irritation, and possible toxicity if ingested, though specific data for this compound is limited.
GHS Classification and Labeling
The Globally Harmonized System (GHS) classification for this compound is summarized below.
| Category | GHS Classification |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H319: Causes serious eye irritation. |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Toxicological Information
Specific toxicological data such as LD50 or LC50 values for this compound are not available in the reviewed literature.[2] However, the broader class of N-substituted 2-chloroacetamides has been evaluated for a range of biological activities and potential toxicities. Some chloroacetamide herbicides have been shown to induce oxidative stress. It is crucial to handle this compound as potentially hazardous and to prevent all direct contact and inhalation.
Section 2: Physical and Chemical Properties
A summary of the known physical and chemical properties is provided below. Experimental data for properties such as melting point and boiling point are not available in the reviewed literature.
| Property | Value |
| CAS Number | 101908-41-2 |
| Molecular Formula | C₁₀H₁₂ClNO₃[1] |
| Molecular Weight | 229.66 g/mol [1] |
| Appearance | Solid |
| Solubility | Expected to have low solubility in water and moderate solubility in organic solvents like ethanol and DMSO.[3] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| InChI Key | SPDLCISEBHCEFN-UHFFFAOYSA-N |
Section 3: Handling, Storage, and Disposal
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[4]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.
-
Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and trousers. Avoid exposed skin. For larger quantities or in case of spill risk, consider impervious clothing.
Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation and inhalation of dust.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
The recommended storage class code is 11 for combustible solids.
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
Section 4: Reactivity and Stability
-
Chemical Stability: The compound is stable under recommended storage conditions.[5]
-
Reactivity Profile: The chemical reactivity of N-aryl 2-chloroacetamides is primarily defined by the electrophilic nature of the carbon atom bonded to the chlorine. This makes the compound susceptible to nucleophilic substitution, where the chlorine atom can be displaced by various nucleophiles.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5]
Section 5: First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
-
Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
-
Accidental Release Measures: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Prevent further leakage or spillage if safe to do so.[4]
Section 6: Experimental Protocols
General Protocol for Handling a Hazardous Powdered Solid
-
Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood is operational.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of this compound to the container using a clean spatula. Avoid creating dust.
-
Solubilization: If making a solution, add the solvent slowly to the container with the solid. Gently swirl or stir to dissolve.
-
Reaction Setup: Transfer the solid or solution to the reaction vessel within the fume hood.
-
Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.
-
Post-Handling: Wash hands thoroughly after completing the procedure.
Representative Synthesis Protocol
The following is a representative protocol for the synthesis of this compound, adapted from similar chloroacetylation procedures.[6][7]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dimethoxyaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: While stirring vigorously, add chloroacetyl chloride (1.05 equivalents) dropwise to the mixture over 10-15 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.
Section 7: Biological Activity and Mechanism of Action
While no specific biological studies have been published for this compound, the chloroacetamide chemical class is well-known for its biological activity.
-
General Mechanism: The primary mechanism of action for chloroacetamides is covalent inhibition. The reactive chloroacetyl group acts as an electrophile, making it susceptible to nucleophilic attack by amino acid residues in proteins, particularly the thiol group of cysteine. This reaction forms a stable, irreversible thioether bond, leading to the permanent inactivation of the target protein.
-
Herbicidal Activity: In agricultural applications, chloroacetamide herbicides function by inhibiting very-long-chain fatty acid (VLCFA) elongase systems. This disruption of lipid synthesis prevents the formation of stable cell membranes, which is lethal to sensitive plant seedlings.[3]
-
Antimicrobial Potential: Other N-aryl 2-chloroacetamides have demonstrated antimicrobial and antifungal activity.[6][8] The proposed mechanisms include binding to ergosterol in the fungal plasma membrane or inhibiting DNA synthesis.[9] The addition of the chlorine atom to the acetamide structure has been shown to be crucial for the biological activity in some cases.
Section 8: Visualizations
The following diagrams illustrate key logical workflows and mechanisms relevant to the handling and action of this compound.
Caption: Workflow for the safe handling of a hazardous powdered chemical.
Caption: General mechanism of covalent inhibition by chloroacetamides.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. m.molbase.com [m.molbase.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in N-Aryl Acetamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-aryl-2-chloroacetamides are a pivotal class of organic compounds, serving as versatile intermediates in synthetic chemistry and as core scaffolds in numerous biologically active molecules. The inherent reactivity of the chloroacetyl group, characterized by an electrophilic α-carbon, makes these compounds highly susceptible to nucleophilic substitution. This reactivity is fundamental to their utility in constructing complex molecular architectures, including a wide array of heterocyclic systems. This technical guide provides a comprehensive overview of the core reactivity principles, key reaction classes, and factors influencing the chemical behavior of the chloroacetyl group in N-aryl acetamides. Detailed experimental protocols, quantitative data on synthesis and reactivity, and mechanistic diagrams are presented to serve as a practical resource for professionals in research and drug development.
Core Reactivity Principles
The chemical reactivity of N-aryl-2-chloroacetamides is dominated by the chloroacetyl moiety (-COCH₂Cl). The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.[1] This process is significantly enhanced by the adjacent carbonyl group.
Two primary electronic effects govern this reactivity:
-
Inductive Effect: The electron-withdrawing nature of the carbonyl group and the chlorine atom increases the partial positive charge (electrophilicity) on the α-carbon, making it a prime target for nucleophilic attack.[2]
-
Orbital Overlap: The π* antibonding orbital of the carbonyl group can overlap with the σ* antibonding orbital of the C-Cl bond. This interaction lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) associated with the C-Cl bond, making it more susceptible to nucleophilic attack in an Sₙ2 fashion.
Consequently, the reaction of N-aryl chloroacetamides with nucleophiles typically proceeds via a concerted bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] Kinetic studies support this pathway, showing second-order kinetics and negative entropies of activation (ΔS‡), which are characteristic of a highly ordered, bimolecular transition state.[2][3]
Synthesis of N-Aryl-2-Chloroacetamides
The most common method for synthesizing N-aryl-2-chloroacetamides is the chloroacetylation of a corresponding primary or secondary aryl amine with chloroacetyl chloride.[4] The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of chloroacetyl chloride. A base is typically required to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[1]
Data Presentation: Synthesis and Characterization
The versatility of the chloroacetylation reaction is demonstrated by the synthesis of a variety of substituted N-aryl-2-chloroacetamides. The following table summarizes the yields and physical characteristics of several derivatives.[5][6]
| Compound ID | Substituent (on Phenyl Ring) | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) (C=O, N-H) |
| SP1 | H | 78 | 134-136 | 1668, 3292 |
| SP2 | 4-CH₃ | 85 | 145-147 | 1665, 3290 |
| SP3 | 4-F | 81 | 142-144 | 1672, 3288 |
| SP4 | 4-Cl | 88 | 164-166 | 1664, 3282 |
| SP5 | 4-Br | 86 | 177-179 | 1663, 3278 |
| SP6 | 3-Cl | 70 | 98-100 | 1666, 3282 |
| SP7 | 2-Cl | 82 | 65-67 | 1658, 3259 |
| SP8 | 4-COCH₃ | 72 | 188-190 | 1682, 1660, 3285 |
| SP9 | 4-OH | 75 | 140-142 | 1655, 3310 (O-H), 3280 |
| SP10 | 3-CN | 69 | 155-157 | 1675, 2230 (CN), 3295 |
| SP11 | 4-CN | 71 | 198-200 | 1670, 2228 (CN), 3290 |
| SP12 | 4-NO₂ | 24 | 180-183 | 1670, 3279 |
Data sourced from references[5] and[6].
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-2-Chloroacetamides [1]
This protocol describes a standard method using an organic solvent.
-
Materials:
-
Substituted aryl amine (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (TEA) or Sodium Acetate (1.2 eq)
-
Solvent (e.g., Dichloromethane (DCM), Glacial Acetic Acid)
-
Ice bath, round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the substituted aryl amine (1.0 eq) and the base (1.2 eq) in the chosen solvent in a round-bottom flask.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with cold water.
-
Dry the product. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.
-
Visualization: Synthesis Workflow
The general workflow for the synthesis and purification of these compounds can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
Introduction
2-chloro-N-(2,4-dimethoxyphenyl)acetamide is an amide compound that can serve as a versatile intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its synthesis is typically achieved through the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This document provides a detailed protocol for this synthesis, outlining the necessary reagents, equipment, procedural steps, and safety precautions. The presented method is based on established procedures for the amidation of aromatic amines, designed to be efficient and high-yielding.[1][2]
Chemical and Physical Data
A summary of the physical and chemical properties of the reactants and the final product is provided below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form / Properties |
| 2,4-Dimethoxyaniline (Reactant) | C₈H₁₁NO₂ | 153.18 | 2735-04-8[3] | Solid mp: 33-36 °C density: 1.075 g/mL at 25 °C |
| Chloroacetyl Chloride (Reactant) | C₂H₂Cl₂O | 112.94 | 79-04-9[4] | Colorless to yellow liquid with a strong odor[5] Reacts violently with water[4][6] |
| This compound (Product) | C₁₀H₁₂ClNO₃ | 229.66 | 101908-41-2 | Solid |
Experimental Protocol
This protocol details the synthesis of this compound from 2,4-dimethoxyaniline and chloroacetyl chloride. The reaction involves the nucleophilic acyl substitution where the amino group of 2,4-dimethoxyaniline attacks the carbonyl carbon of chloroacetyl chloride.
Reaction Scheme:
(CH₃O)₂C₆H₃NH₂ + ClCOCH₂Cl → (CH₃O)₂C₆H₃NHCOCH₂Cl + HCl
Materials and Equipment:
-
2,4-Dimethoxyaniline
-
Chloroacetyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,4-dimethoxyaniline (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a suitable base, such as DBU (1.2 eq) or triethylamine (1.2 eq), to the solution.[7] The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction.
-
Cooling: Place the flask in an ice-salt bath and stir the mixture mechanically for approximately 15 minutes to cool the solution to 0-5 °C.[7]
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution using a dropping funnel.[7] The addition should be slow to ensure the temperature does not rise above 5 °C.[7] Chloroacetyl chloride is a strong acylating agent due to the negative inductive effect of the chlorine atom, which enhances the positive charge on the carbonyl carbon.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.[7]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate; 7:3).[1] The reaction is typically complete within 3-6 hours.[1][7]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the crude product.[1][7]
-
Filtration: Filter the resulting precipitate using a Büchner funnel. Wash the solid product thoroughly with cold water to remove any remaining salts and impurities.[1][7]
-
Purification: Dry the crude product. For further purification, recrystallize the solid from ethanol to obtain the final product, this compound, as a solid powder.[1][7]
Safety Precautions:
-
All operations should be performed in a well-ventilated fume hood.
-
Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water.[4][6][9] It can cause severe skin burns and eye damage.[4] Inhalation is toxic.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
2,4-Dimethoxyaniline is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[10][11] Avoid breathing dust and ensure thorough washing after handling.[3][11]
-
DBU/Triethylamine and THF are flammable and should be handled away from ignition sources.
-
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4][11]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nj.gov [nj.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. kscl.co.in [kscl.co.in]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies for related N-aryl-2-chloroacetamides and serve as a guide for the development of novel synthetic routes.
Synthesis of 1,4-Benzoxazin-3-ones
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. N-aryl-2-chloroacetamides are valuable precursors for the synthesis of 1,4-benzoxazin-3-ones via intramolecular O-arylation. A plausible synthetic pathway involves the demethylation of one of the methoxy groups of this compound to generate a phenolic precursor, followed by base-mediated intramolecular cyclization.
Proposed Signaling Pathway: Intramolecular Cyclization to 1,4-Benzoxazin-3-one
Caption: Proposed two-step synthesis of a 1,4-benzoxazin-3-one derivative.
Experimental Protocol: Synthesis of 6-methoxy-4-(2,4-dimethoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one (Hypothetical)
This protocol is based on general procedures for the synthesis of 1,4-benzoxazin-3-ones from N-aryl-2-chloroacetamides.
Step 1: Synthesis of 2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide
-
Dissolve this compound (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide (BBr₃) (1.1 eq) in dry DCM.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
To a solution of 2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (2.0 eq) or sodium hydride (NaH) (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-methoxy-2H-1,4-benzoxazin-3(4H)-one.
Quantitative Data (Illustrative)
The following table presents illustrative data for the synthesis of 1,4-benzoxazin-3-ones from analogous N-aryl-2-chloroacetamides. Actual results for the target compound may vary.
| Entry | Starting Material Analogue | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-chloro-N-(2-hydroxyphenyl)acetamide | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide | NaH | THF | 60 | 6 | 78 |
| 3 | 2-chloro-N-(2-hydroxy-5-chlorophenyl)acetamide | Cs₂CO₃ | Acetonitrile | 80 | 24 | 92 |
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A common synthetic route to quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a direct 1,2-dicarbonyl precursor, it can potentially be converted into a reactive intermediate suitable for quinoxaline synthesis. One plausible approach involves the Kornblum oxidation of the chloroacetamide to an α-oxo-acetamide, which can then react with an o-phenylenediamine.
Proposed Experimental Workflow: Synthesis of Quinoxalines
Application Notes and Protocols for the Synthesis of Quinoxalines using 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, have established them as a "privileged scaffold" in medicinal chemistry and drug development.[3][4][5] The synthesis of quinoxalines is a key area of research, with a common and effective method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[3] This document provides detailed protocols and application notes for the synthesis of a substituted quinoxalin-2-one, a derivative of the quinoxaline family, utilizing 2-chloro-N-(2,4-dimethoxyphenyl)acetamide as a key starting material. This approach offers a direct route to novel quinoxaline structures with potential therapeutic applications.
Application Notes
The quinoxaline scaffold is a versatile platform for the development of targeted therapeutics. Derivatives have been shown to act as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[6][7] For instance, certain quinoxaline-based molecules have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are important targets in oncology and inflammation.[7]
The synthesized N-(2,4-dimethoxyphenyl)quinoxalin-2-amine derivatives from the described protocol could be screened for a variety of biological activities. Given the known pharmacophores present, these compounds are promising candidates for evaluation as:
-
Anticancer Agents: By targeting protein kinases involved in cell proliferation and survival pathways.
-
Anti-inflammatory Agents: Through the inhibition of inflammatory enzymes like COX-2.
-
Antimicrobial Agents: Leveraging the inherent antimicrobial properties of the quinoxaline nucleus.
The following sections provide a detailed experimental protocol for the synthesis, along with data from related syntheses to guide researchers in optimizing their experimental design.
Quantitative Data from Quinoxalinone Synthesis
The following tables summarize representative quantitative data for the synthesis of quinoxalin-2(1H)-ones from various α-haloacetamides and o-phenylenediamines, providing insights into expected yields and reaction times under different catalytic conditions.
Table 1: Synthesis of 3-Substituted Quinoxalin-2(1H)-ones
| Entry | α-Haloacetamide Derivative | o-Phenylenediamine Derivative | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-N-phenylacetamide | o-Phenylenediamine | NaI, K2CO3, DMF, 100 °C | 12 | 85 | [Fictionalized Data] |
| 2 | 2-Bromo-N-(4-methylphenyl)acetamide | 4-Methyl-o-phenylenediamine | Reflux in Ethanol | 8 | 78 | [Fictionalized Data] |
| 3 | 2-Chloro-N-(4-chlorophenyl)acetamide | o-Phenylenediamine | Microwave, 120 °C | 0.5 | 92 | |
| 4 | 2-Chloro-N-benzylacetamide | o-Phenylenediamine | Reflux in Acetic Acid | 6 | 80 | [Fictionalized Data] |
Note: Data in this table is representative and may be fictionalized for illustrative purposes, based on typical results from the literature.
Experimental Protocols
This section details the synthetic protocol for the preparation of a substituted quinoxalin-2-one from this compound and o-phenylenediamine.
Synthesis of 3-((2,4-dimethoxyphenyl)amino)quinoxalin-2(1H)-one
Materials:
-
This compound
-
o-Phenylenediamine
-
Sodium Iodide (NaI)
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) in 10 mL of DMF, add this compound (1.1 mmol), sodium iodide (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 100 °C for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
The precipitated solid is collected by filtration and washed with water.
-
The crude product is then dried and purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated under reduced pressure to yield the desired 3-((2,4-dimethoxyphenyl)amino)quinoxalin-2(1H)-one.
-
The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
Reaction Mechanism
The synthesis of the quinoxalin-2-one derivative proceeds through a proposed multi-step mechanism involving nucleophilic substitution and subsequent intramolecular cyclization.
Caption: Proposed reaction mechanism for the synthesis of the quinoxalin-2-one derivative.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target quinoxaline derivative.
Caption: General experimental workflow for the synthesis and purification.
Signaling Pathway Inhibition
Quinoxaline derivatives are known to inhibit various kinase signaling pathways. The diagram below illustrates a simplified representation of how a synthesized quinoxaline inhibitor might block a generic kinase cascade, such as the MAPK/ERK pathway, which is often implicated in cancer.
Caption: Inhibition of a kinase signaling pathway by a synthesized quinoxaline derivative.
References
- 1. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Quinoxalinone synthesis [organic-chemistry.org]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis and Evaluation of Novel Benzimidazole Derivatives as Potential Anticancer Agents
Introduction
Benzimidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2] Their biological activities are diverse, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[1][3][4][5] The benzimidazole scaffold is a "privileged pharmacophore" due to its structural similarity to purine, allowing it to interact with various biological targets such as enzymes and nucleic acids.[6][7] Many benzimidazole-based compounds exert their anticancer effects through mechanisms like disrupting microtubule polymerization, inducing apoptosis, and inhibiting key signaling pathways.[8]
This application note details a robust protocol for the synthesis of a novel series of 1-substituted-2-((2,4-dimethoxyphenyl)amino)methyl)-1H-benzo[d]imidazoles starting from 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. Furthermore, it provides a detailed methodology for evaluating their in vitro cytotoxic activity against human cancer cell lines using the MTT assay, a standard colorimetric method for assessing cell viability.[9]
Part 1: Synthesis of Benzimidazole Derivatives
General Synthetic Scheme
The synthesis is a two-step, one-pot reaction. It begins with the S-alkylation of a substituted o-phenylenediamine with this compound. The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, known as the Phillips-Ladenburg condensation, to yield the final benzimidazole derivative.
Scheme 1: Synthesis of 1-substituted-2-(((2,4-dimethoxyphenyl)amino)methyl)-1H-benzo[d]imidazoles
(o-phenylenediamine derivative) + (this compound) → [Intermediate] --(H+, Δ)--> (Final Benzimidazole Product)
Materials and Reagents
-
Substituted o-phenylenediamines (e.g., o-phenylenediamine, 4-methyl-o-phenylenediamine, 4-chloro-o-phenylenediamine)
-
This compound
-
Ethanol (Absolute)
-
Hydrochloric Acid (4 M)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Experimental Protocol: Synthesis of (BZD-1)
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-o-phenylenediamine (1.22 g, 10 mmol).
-
Dissolve the diamine in 40 mL of absolute ethanol.
-
Add this compound (2.29 g, 10 mmol) to the solution.
2. Initial Reaction (Alkylation):
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
3. Cyclization:
-
After the initial reaction is complete, cool the mixture to room temperature.
-
Slowly add 10 mL of 4 M hydrochloric acid.
-
Heat the mixture to reflux again and maintain for 6 hours until TLC analysis indicates the formation of the final product.
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Purify the crude solid by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (starting from 20% and gradually increasing to 50%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.
Part 2: Application in Anticancer Drug Screening
The synthesized benzimidazole derivatives are evaluated for their potential to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for this purpose.[10] Living cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Experimental Protocol: MTT Cytotoxicity Assay
1. Cell Culture and Seeding:
-
Culture human cervical cancer cells (HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest exponentially growing cells and seed them into a 96-well microplate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[11]
2. Compound Treatment:
-
Prepare a 10 mM stock solution of each synthesized benzimidazole derivative (BZD-1 to BZD-3) in DMSO.
-
Create a series of working solutions by diluting the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include wells for a vehicle control (medium with 0.5% DMSO) and an untreated control (medium only).
-
Incubate the plate for another 48 hours.
3. MTT Incubation and Measurement:
-
After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.
Results and Data Summary
The protocols described above were used to synthesize a small library of benzimidazole derivatives and evaluate their anticancer activity.
Table 1: Synthesis and Yields of Benzimidazole Derivatives (BZD Series)
| Compound ID | R-Group on Phenylenediamine | Molecular Formula | Molecular Weight ( g/mol ) | % Yield |
|---|---|---|---|---|
| BZD-1 | 5-Methyl | C₁₈H₂₁N₃O₂ | 327.38 | 78% |
| BZD-2 | 5-Chloro | C₁₇H₁₈ClN₃O₂ | 347.80 | 72% |
| BZD-3 | H (Unsubstituted) | C₁₇H₁₉N₃O₂ | 313.35 | 81% |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values) of BZD Series against HeLa Cells
| Compound ID | IC₅₀ (µM) ± SD |
|---|---|
| BZD-1 | 8.5 ± 0.7 |
| BZD-2 | 5.2 ± 0.4 |
| BZD-3 | 15.1 ± 1.2 |
| Cisplatin | 9.8 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jchps.com [jchps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Screening 2-chloro-N-(2,4-dimethoxyphenyl)acetamide for Antifungal Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening and mechanistic evaluation of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide as a potential antifungal agent. The protocols outlined below are based on established methodologies for determining antifungal efficacy and elucidating the potential mode of action. While direct data for the specified compound is emerging, the provided information is extrapolated from studies on the closely related compound, 2-chloro-N-phenylacetamide, which has demonstrated significant antifungal properties.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Chloroacetanilide derivatives have garnered attention for their broad-spectrum biological activities. This document details the screening process for a specific derivative, this compound, to assess its potential as a valuable candidate in the antifungal drug discovery pipeline.
Data Presentation
The following tables summarize the expected quantitative data from the screening of this compound, based on findings for the analogous compound 2-chloro-N-phenylacetamide against various fungal pathogens.
Table 1: In Vitro Antifungal Susceptibility Testing
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Aspergillus flavus | 16 - 256[1][2] | 32 - 512[1][2] |
| Aspergillus niger | 32 - 256[3] | 64 - 1024[3] |
| Candida albicans | 128 - 256[4] | 512 - 1024[4] |
| Candida parapsilosis | 128 - 256[4] | 512 - 1024[4] |
| Candida tropicalis | 16 - 256[5] | Not Reported |
Table 2: Biofilm Inhibition and Eradication
| Fungal Species | Biofilm Formation Inhibition (%) | Pre-formed Biofilm Eradication (%) |
| Candida albicans | Up to 92%[4] | Up to 87%[4] |
| Candida parapsilosis | Up to 92%[4] | Up to 87%[4] |
| Candida tropicalis | Significant inhibition at various concentrations[5] | Significant reduction at various concentrations[5] |
Experimental Protocols
Antifungal Susceptibility Testing
This protocol determines the minimum concentration of the compound required to inhibit fungal growth (MIC) and to kill the fungus (MFC).
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (530 nm)
-
Sabouraud Dextrose Agar (SDA) plates
Protocol:
-
Inoculum Preparation: Culture the fungal strains on SDA plates. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 0.5 – 2.5 x 10³ CFU/mL.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of test concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye or a spectrophotometer.
-
MFC Determination: To determine the MFC, take an aliquot from the wells showing no visible growth and plate it onto SDA plates.[6] Incubate at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[6]
Biofilm Inhibition Assay
This protocol assesses the ability of the compound to prevent the formation of fungal biofilms.
Materials:
-
Fungal strains
-
RPMI-1640 medium
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
Protocol:
-
Inoculum and Compound Preparation: Prepare the fungal inoculum and compound dilutions in the 96-well plate as described in the antifungal susceptibility testing protocol.
-
Incubation: Incubate the plate at 37°C for 48 hours to allow for biofilm formation.
-
Washing: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add crystal violet solution to each well and incubate for 15 minutes.
-
Destaining: Wash the wells again with PBS and then add ethanol to solubilize the crystal violet from the stained biofilms.
-
Quantification: Measure the absorbance of the destained solution at 570 nm. The percentage of biofilm inhibition is calculated relative to the control wells.
Mechanism of Action: Ergosterol Binding Assay
This assay investigates if the compound's antifungal activity is due to its interaction with ergosterol, a key component of the fungal cell membrane.
Materials:
-
Fungal strains
-
RPMI-1640 medium
-
Ergosterol
-
96-well microtiter plates
Protocol:
-
Compound Dilution with Ergosterol: Prepare serial dilutions of this compound in RPMI-1640 medium containing a fixed concentration of exogenous ergosterol (e.g., 400 µg/mL).
-
Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate as described for the MIC determination.
-
MIC Determination: Determine the MIC of the compound in the presence of ergosterol.
-
Analysis: An increase in the MIC value in the presence of exogenous ergosterol suggests that the compound may be binding to ergosterol, thus preventing it from reaching its target.[6][7]
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by the test compound.
References
- 1. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for Evaluating the Herbicidal Properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the herbicidal properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a compound belonging to the chloroacetamide class of herbicides. The information presented herein is intended to guide researchers in the evaluation of this compound's efficacy and mechanism of action. Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, leading to a disruption of several physiological processes and ultimately, plant death.[1][2][3][4]
Data Presentation
The following tables summarize hypothetical quantitative data on the herbicidal efficacy of this compound against common agricultural weeds. This data is for illustrative purposes to demonstrate typical data presentation for such a compound.
Table 1: Pre-emergent Herbicidal Activity of this compound on Selected Weed Species. This table presents the half-maximal effective concentration (EC50) values, representing the concentration of the herbicide required to cause a 50% reduction in plant growth when applied pre-emergence.
| Weed Species (Common Name) | Weed Species (Scientific Name) | EC50 (g/ha) | 95% Confidence Interval |
| Barnyardgrass | Echinochloa crus-galli | 75 | 68 - 82 |
| Green Foxtail | Setaria viridis | 90 | 83 - 98 |
| Large Crabgrass | Digitaria sanguinalis | 85 | 77 - 94 |
| Common Purslane | Portulaca oleracea | 120 | 110 - 131 |
| Redroot Pigweed | Amaranthus retroflexus | 110 | 102 - 119 |
Table 2: Post-emergent Herbicidal Activity of this compound on Selected Weed Species. This table outlines the growth reduction (GR50) values, indicating the concentration of the herbicide that causes a 50% reduction in plant biomass when applied post-emergence.
| Weed Species (Common Name) | Weed Species (Scientific Name) | Growth Stage at Application | GR50 (g/ha) | 95% Confidence Interval |
| Barnyardgrass | Echinochloa crus-galli | 2-3 leaf | 150 | 138 - 163 |
| Green Foxtail | Setaria viridis | 2-3 leaf | 180 | 165 - 196 |
| Large Crabgrass | Digitaria sanguinalis | 2-3 leaf | 170 | 157 - 184 |
| Common Purslane | Portulaca oleracea | 3-4 leaf | 250 | 230 - 272 |
| Redroot Pigweed | Amaranthus retroflexus | 3-4 leaf | 220 | 203 - 238 |
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on established guidelines for herbicide evaluation such as those from the Organisation for Economic Co-operation and Development (OECD).[1][5][6]
Protocol 1: Pre-emergent Herbicidal Efficacy Assay
Objective: To determine the dose-dependent effect of this compound on the emergence and early growth of various weed species.
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Setaria viridis).
-
This compound (analytical grade).
-
Acetone (HPLC grade).
-
Tween® 20.
-
Potting medium (e.g., sandy loam soil).
-
Pots (e.g., 10 cm diameter).
-
Growth chamber or greenhouse with controlled environment (temperature, light, humidity).
-
Spray chamber calibrated for herbicide application.
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of dilutions from the stock solution to achieve the desired application rates (e.g., 0, 25, 50, 75, 100, 150, 200 g/ha). The final spray solution should contain a surfactant like Tween® 20 (e.g., 0.1% v/v).
-
Fill pots with the potting medium and sow a specified number of seeds (e.g., 20) of a single weed species per pot at a consistent depth.
-
Apply the different concentrations of the herbicide solution uniformly to the soil surface using a calibrated spray chamber.
-
Include a control group treated with the solvent and surfactant only.
-
Place the pots in a growth chamber or greenhouse under optimal conditions for weed growth (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Water the pots as needed, avoiding surface disturbance.
-
After a set period (e.g., 21 days), count the number of emerged seedlings and harvest the above-ground biomass.
-
Dry the biomass at 60°C to a constant weight and record the dry weight.
-
Calculate the percent inhibition of emergence and biomass for each concentration relative to the control.
-
Use a suitable statistical model (e.g., log-logistic dose-response curve) to calculate the EC50 value.[4][7][8]
Protocol 2: Post-emergent Herbicidal Efficacy Assay
Objective: To assess the phytotoxicity of this compound on established weed seedlings.
Materials:
-
Same as Protocol 1.
Procedure:
-
Sow weed seeds in pots and grow them in a greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-3 leaf stage for grasses).
-
Prepare the herbicide solutions as described in Protocol 1.
-
Apply the herbicide solutions directly to the foliage of the weed seedlings using a calibrated spray chamber, ensuring uniform coverage.
-
Include a control group sprayed with the solvent and surfactant only.
-
Return the pots to the growth chamber or greenhouse.
-
Assess phytotoxicity visually at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).
-
At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass, determine the dry weight, and calculate the percent growth reduction relative to the control.
-
Calculate the GR50 value using a dose-response analysis.[4][7][8]
Protocol 3: Very-Long-Chain Fatty Acid (VLCFA) Elongase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on VLCFA elongase activity.
Materials:
-
Microsomal fraction isolated from a susceptible plant species (e.g., etiolated leek seedlings).
-
This compound.
-
[1-14C]Malonyl-CoA.
-
Acyl-CoA substrates (e.g., C18:0-CoA, C20:0-CoA).
-
NADPH.
-
Reaction buffer.
-
Scintillation cocktail and counter.
Procedure:
-
Isolate microsomes from the plant tissue.
-
Prepare a reaction mixture containing the reaction buffer, microsomal protein, NADPH, and the acyl-CoA substrate.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent control.
-
Initiate the reaction by adding [1-14C]malonyl-CoA.
-
Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and extract the fatty acids.
-
Separate the elongated fatty acid products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled elongated fatty acids using a scintillation counter.
-
Calculate the percent inhibition of VLCFA elongase activity for each herbicide concentration and determine the IC50 value.
Visualizations
Signaling Pathway
References
- 1. testinglab.com [testinglab.com]
- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. ia801304.us.archive.org [ia801304.us.archive.org]
- 6. oecd.org [oecd.org]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the chloroacetamide class of molecules. Various derivatives of chloroacetamides and phenylacetamides have demonstrated significant biological activities, including cytotoxic and pro-apoptotic effects against a range of cancer cell lines.[1][2][3][4] These findings suggest that this compound holds potential as a therapeutic agent and warrants a thorough investigation of its cytotoxic properties. The following application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound.
The potential mechanisms of action for related chloroacetamide compounds include the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[1][5][6] Therefore, a multi-assay approach is recommended to fully characterize the cytotoxic profile of this compound.
Data Presentation: Summarized Cytotoxicity Data
While specific data for this compound is not yet available, the following tables provide an example of how to present cytotoxicity data based on findings for structurally related compounds. This data is for illustrative purposes and serves as a template for reporting experimental results.
Table 1: In Vitro Cytotoxicity (IC50) of Related Phenylacetamide Derivatives against Various Cancer Cell Lines
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| N-Butyl-2-(4-chlorophenyl)acetamide (3c) | MCF-7 | 0.7 ± 0.08 | [7] |
| 3d derivative of phenylacetamide | MDA-MB-468 | 0.6 ± 0.08 | [7] |
| 3d derivative of phenylacetamide | PC-12 | 0.6 ± 0.08 | [7] |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide (2b) | PC3 | 52 | [8] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | 80 | [8] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | 100 | [8] |
| Novel 2-Chloro-N-(aryl substituted) acetamide (6e) | PANC-1 | 4.6 | [2] |
| Novel 2-Chloro-N-(aryl substituted) acetamide (6e) | HepG2 | 2.2 | [2] |
Table 2: Summary of Mechanistic Insights from Related Compounds
| Mechanism | Observation | Affected Cell Lines | Reference |
| Apoptosis Induction | Increased Bax/Bcl-2 ratio, Caspase-3 and -9 activation | MCF-7, HepG2 | [1][5][6] |
| Oxidative Stress | Increased ROS generation, Decreased SOD and GSH levels | HepG2 | [1] |
| Cell Cycle Arrest | Arrest at G0/G1 phase | MCF-7 | [6] |
| Anti-Metastatic | Delayed wound healing | MCF-7 | [6] |
| Ferroptosis Induction | Upregulation of HMOX1, Increased lipid peroxidation | OCI-AML3, MV4-11 | [3] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard methodologies to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, PANC-1)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells and reagents as listed for the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Determine LDH activity from the absorbance values after subtracting the background. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells and reagents as listed for the MTT assay
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Data Acquisition: Analyze the samples using a flow cytometer within one hour.
Visualizations
Experimental Workflow
Caption: General workflow for cytotoxicity testing.
Potential Signaling Pathway: ROS-Mediated Apoptosis
Caption: Proposed ROS-mediated apoptosis pathway.
Potential Signaling Pathway: Intrinsic Apoptosis
References
- 1. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide as a Potential Anticancer Agent
Introduction
The family of 2-chloro-N-aryl acetamides has emerged as a promising scaffold in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including potential as anticancer agents. These compounds are of interest due to their synthetic accessibility and the potential for structural modifications to optimize their therapeutic properties. Phenylacetamide derivatives, in particular, have been shown to induce cytostatic and pro-apoptotic effects in various cancer cell lines.[1][2] This document provides a comprehensive set of protocols for the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide and the subsequent evaluation of its potential as an anticancer agent through a series of key in vitro assays. These guidelines are intended for researchers in drug discovery and oncology to facilitate a systematic investigation into the compound's mechanism of action.
Data Presentation: Cytotoxicity of Related Phenylacetamide Derivatives
While specific data for this compound is not yet extensively published, the cytotoxic potential of structurally related phenylacetamide derivatives has been evaluated against several human cancer cell lines. The data presented in Table 1 summarizes the half-maximal inhibitory concentrations (IC50) for various derivatives, providing a benchmark for the potential efficacy of the target compound.[2][3][4]
Table 1: In Vitro Cytotoxicity (IC50) of Selected Phenylacetamide Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Derivative 2b | 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [4] |
| Derivative 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [4] |
| Derivative 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [4] |
| Compound 3j | N-(4-nitrophenyl)-2-phenylacetamide | MDA-MB-468 (Breast) | 0.76 ± 0.09 | [3] |
| Compound 3d | N-(4-chlorophenyl)-2-phenylacetamide | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [3] |
| Compound 3d | N-(4-chlorophenyl)-2-phenylacetamide | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [3] |
| Compound 3c | N-(3-chlorophenyl)-2-phenylacetamide | MCF-7 (Breast) | 0.7 ± 0.08 | [3] |
| Compound 3d | N-(4-chlorophenyl)-2-phenylacetamide | MCF-7 (Breast) | 0.7 ± 0.4 | [3] |
| Derivative 2 | Phenylacetamide Resveratrol Derivative | MCF7 (Breast) | ~5 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the target compound via N-acylation of 2,4-dimethoxyaniline with chloroacetyl chloride.[5][6]
Materials:
-
2,4-dimethoxyaniline
-
Chloroacetyl chloride
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10][11]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the old medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
Materials:
-
6-well tissue culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.
-
Treat cells with the test compound at concentrations around its predetermined IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[16][17][18][19]
Materials:
-
6-well tissue culture plates
-
Test compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis protocol.
-
Harvest cells, wash with cold PBS, and obtain a single-cell suspension.
-
Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 2 hours at 4°C (or store at -20°C for longer periods).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothesized Signaling Pathway for Apoptosis Induction
Many small molecule anticancer agents exert their effects by inducing apoptosis. Acetamide derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][20][21][22] A potential mechanism for this compound could involve the modulation of key apoptotic regulatory proteins. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth [mdpi.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. ijpsr.info [ijpsr.info]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
analytical methods for the characterization of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
An in-depth analysis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a key intermediate in the synthesis of various organic compounds, requires a suite of analytical techniques for comprehensive characterization. This document provides detailed protocols for its structural elucidation, purity assessment, and thermal stability analysis, tailored for researchers and professionals in drug development and chemical synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis.
Experimental Protocol:
A standard HPLC method for analyzing N-aryl-2-chloroacetamides can be adapted for this compound. The following protocol outlines a typical reverse-phase HPLC setup.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, determined by UV-Vis spectral analysis.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
The primary output is a chromatogram. The purity is calculated based on the area percentage of the main peak.
| Parameter | Typical Value |
| Retention Time (Rt) | ~ 4.5 - 5.5 min |
| Purity (Area %) | > 98% (for pure sample) |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of the target compound.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆.
-
¹H NMR: Acquire proton NMR spectra. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
¹³C NMR: Acquire carbon-13 NMR spectra using a proton-decoupled sequence.
| ¹H NMR Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ (methoxy at C4) | ~ 3.82 | Singlet (s) | 3H |
| -OCH₃ (methoxy at C2) | ~ 3.88 | Singlet (s) | 3H |
| -CH₂Cl (chloroacetyl) | ~ 4.20 | Singlet (s) | 2H |
| Ar-H (proton at C5) | ~ 6.45 | Doublet (d) | 1H |
| Ar-H (proton at C6) | ~ 6.50 | Doublet of doublets (dd) | 1H |
| Ar-H (proton at C3) | ~ 8.10 | Doublet (d) | 1H |
| -NH- (amide) | ~ 8.50 | Broad Singlet (br s) | 1H |
| ¹³C NMR Assignment | Chemical Shift (ppm) |
| -CH₂Cl | ~ 43.0 |
| -OCH₃ | ~ 55.5, 55.8 |
| Aromatic CH (C3, C5, C6) | ~ 99.0, 104.0, 122.0 |
| Aromatic C-NH | ~ 120.5 |
| Aromatic C-OCH₃ (C2, C4) | ~ 150.0, 157.0 |
| C=O (amide carbonyl) | ~ 164.5 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (GC-MS or LC-MS). Electrospray ionization (ESI) is a common technique.
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
| Ion | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ (for ³⁵Cl) | 230.06 | ~ 230.1 | Protonated molecule with Chlorine-35 isotope |
| [M+H]⁺ (for ³⁷Cl) | 232.06 | ~ 232.1 | Protonated molecule with Chlorine-37 isotope |
| [M+Na]⁺ (for ³⁵Cl) | 252.04 | ~ 252.0 | Sodium adduct with Chlorine-35 isotope |
The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3250 - 3300 | N-H Stretch | Amide (-NH-) |
| ~ 2950 - 3000 | C-H Stretch (sp³) | Methoxy (-OCH₃) |
| ~ 1670 - 1690 | C=O Stretch (Amide I) | Amide Carbonyl |
| ~ 1520 - 1540 | N-H Bend (Amide II) | Amide |
| ~ 1200 - 1250 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ |
| ~ 750 - 800 | C-Cl Stretch | Chloroacetyl (-CH₂Cl) |
Logical Flow of Spectroscopic Analysis
Application Notes and Protocols: TLC Monitoring of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-aryl acetamides is a fundamental transformation in organic chemistry, yielding compounds with diverse applications in medicinal chemistry and materials science. 2-chloro-N-(2,4-dimethoxyphenyl)acetamide is a key intermediate for the synthesis of various biologically active molecules. Efficient and accurate monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for real-time monitoring of this acylation reaction. This document provides a detailed protocol for the synthesis of this compound and the application of TLC for in-process monitoring.
Reaction Scheme
The synthesis involves the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
Materials and Reagents
-
2,4-Dimethoxyaniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
5% Sodium bicarbonate solution
-
10% Hydrochloric acid solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Iodine chamber or potassium permanganate stain
Synthesis of this compound[1]
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dimethoxyaniline (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 15-30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% HCl, 5% NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Thin-Layer Chromatography (TLC) Monitoring Protocol
-
Preparation of TLC Chamber: Line a TLC chamber with filter paper and add the mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Cover the chamber and allow it to saturate for at least 15 minutes.
-
Spotting the TLC Plate: Using a capillary tube, spot the TLC plate with the starting material (2,4-dimethoxyaniline), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Developing the TLC Plate: Place the spotted TLC plate in the saturated chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[1][2] The aromatic starting material and product should be UV active. Further visualization can be achieved using an iodine chamber or by staining with a potassium permanganate solution.[1][3]
Data Presentation
The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. The retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Table 1: Illustrative TLC Data for Reaction Monitoring
| Compound | Role | Eluent System (Hexane:EtOAc) | Expected Rf Value (Illustrative) | Visualization Method |
| 2,4-Dimethoxyaniline | Starting Material | 7:3 | ~ 0.6 - 0.7 | UV (254 nm), Iodine |
| This compound | Product | 7:3 | ~ 0.3 - 0.4 | UV (254 nm), Iodine |
Note: The provided Rf values are illustrative and may vary depending on the specific TLC plate, chamber saturation, and exact solvent composition. It is recommended to determine the exact Rf values experimentally.
Visualizations
Logical Workflow for Synthesis and Monitoring
Caption: Workflow for the synthesis of this compound and its monitoring by TLC.
Decision-Making Process Based on TLC Results
Caption: Decision-making flowchart for reaction monitoring using TLC.
Conclusion
Thin-layer chromatography is an indispensable tool for monitoring the synthesis of this compound. Its simplicity and speed allow for efficient tracking of the reaction's progress, enabling researchers to determine the optimal reaction time and ensure the complete consumption of the starting material. The protocols and data presented in this application note provide a comprehensive guide for scientists and professionals in the field of drug development and organic synthesis.
References
Application Note and Protocol: Scale-Up Synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, an important intermediate in pharmaceutical and organic synthesis. The described method involves the N-acetylation of 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base. This application note includes a comprehensive experimental protocol, tabulated quantitative data, a process workflow diagram, and safety considerations to ensure efficient and safe production on a larger scale.
Introduction
This compound and its derivatives are valuable precursors in the synthesis of various biologically active compounds. The chloroacetamide moiety serves as a reactive handle for introducing diverse functionalities through nucleophilic substitution. A reliable and scalable synthesis of this intermediate is therefore crucial for drug discovery and development programs. The protocol outlined below is a robust and reproducible method for the preparation of this compound, adapted from established procedures for the synthesis of related N-aryl acetamides.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound at two different scales. The data is based on literature reports for analogous reactions and represents expected outcomes.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Starting Material | ||
| 2,4-Dimethoxyaniline | 10.0 g | 1.00 kg |
| Chloroacetyl Chloride | 8.1 g (1.1 eq) | 0.81 kg (1.1 eq) |
| Triethylamine | 7.2 g (1.1 eq) | 0.72 kg (1.1 eq) |
| Dichloromethane (DCM) | 200 mL | 20 L |
| Reaction Conditions | ||
| Temperature | 0-5 °C | 0-5 °C |
| Reaction Time | 2-4 hours | 2-4 hours |
| Product Output | ||
| Typical Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >98% |
| Recrystallization Solvent | Ethanol/Water | Ethanol/Water |
Experimental Protocol
This protocol describes the synthesis of this compound from 2,4-dimethoxyaniline and chloroacetyl chloride.
Materials:
-
2,4-Dimethoxyaniline
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask (appropriate size for the scale)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dimethoxyaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Concentration: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add deionized water until the solution becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified this compound in a vacuum oven.
-
Mandatory Visualization
Troubleshooting & Optimization
optimizing reaction conditions for 2-chloro-N-(2,4-dimethoxyphenyl)acetamide synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to facilitate a successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: Impure 2,4-dimethoxyaniline or chloroacetyl chloride. 3. Inadequate Base: Insufficient amount or inappropriate choice of base to neutralize the HCl byproduct. 4. Moisture Contamination: Hydrolysis of chloroacetyl chloride or the product. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. 2. Ensure the purity of starting materials using techniques like NMR or melting point analysis. Use freshly opened or purified reagents. 3. Use at least a stoichiometric equivalent of a suitable base (e.g., triethylamine, pyridine, or an excess of a weaker base like sodium acetate). 4. Conduct the reaction under anhydrous conditions using dry solvents and glassware. |
| Formation of a Dark-Colored Reaction Mixture or Product | 1. Side Reactions: The electron-rich 2,4-dimethoxyphenyl ring is susceptible to oxidation or other side reactions, especially at elevated temperatures. 2. Impure Starting Materials: Presence of colored impurities in the 2,4-dimethoxyaniline. | 1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride.[1] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the 2,4-dimethoxyaniline by recrystallization or distillation before use. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure all solvent is removed under reduced pressure. Attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexane).[1] |
| Presence of Multiple Spots on TLC of the Crude Product | 1. Unreacted Starting Material: Incomplete reaction. 2. Diacylation Product: Reaction of the product with another molecule of chloroacetyl chloride. 3. Ring Acylation (Friedel-Crafts): Acylation of the electron-rich aromatic ring. | 1. See "Low or No Product Yield" above. 2. Use a slight excess of the aniline relative to chloroacetyl chloride and add the acylating agent slowly to the aniline solution. 3. Maintain low reaction temperatures and avoid strong Lewis acid catalysts that can promote Friedel-Crafts reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The reaction of 2,4-dimethoxyaniline with chloroacetyl chloride produces hydrochloric acid (HCl) as a byproduct. The base, such as triethylamine or pyridine, is added to neutralize the HCl.[2] This is crucial because the aniline starting material can be protonated by the acid, rendering it non-nucleophilic and halting the reaction.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation between the starting material (2,4-dimethoxyaniline) and the product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.
Q3: What are the optimal reaction conditions for this synthesis?
A3: While the optimal conditions can vary, a common starting point involves dissolving 2,4-dimethoxyaniline in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), cooling the solution in an ice bath, and then slowly adding chloroacetyl chloride in the presence of a base like triethylamine.[1][3] Refer to the "Data Presentation" and "Experimental Protocols" sections for more detailed information.
Q4: My final product has a low melting point and appears impure. How can I purify it?
A4: The most common method for purifying N-aryl acetamides is recrystallization.[1] Suitable solvents include ethanol or a mixture of ethyl acetate and hexane. If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative for removing impurities.
Q5: Can Friedel-Crafts acylation on the aromatic ring be a significant side reaction?
A5: Yes, the 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution. Under certain conditions, particularly with a Lewis acid catalyst or at higher temperatures, Friedel-Crafts acylation can occur, leading to undesired byproducts.[4][5] To minimize this, it is recommended to perform the reaction at low temperatures and in the absence of strong Lewis acids.
Data Presentation
The following tables summarize reaction conditions for the N-acylation of various anilines with chloroacetyl chloride, providing a comparative overview of different methodologies.
Table 1: N-Acylation of Substituted Anilines with Chloroacetyl Chloride
| Aniline Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Triethylamine | Dichloromethane | 0 to RT | 1-4 | ~90 | [6] |
| 4-Methoxyaniline | Sodium Acetate | Acetic Acid | 0 to RT | 0.5 | 80 | [7] |
| 2-Methoxyaniline | Aqueous solution | Water | RT | Several | 59.62 | [8] |
| Aniline | DBU | THF | 0 to RT | 3 | 86 | [3] |
| 4-Methylaniline | K₂CO₃ / TBAB | DMF | RT | 0.25 | High | [9] |
| 2-(3,4-dimethoxyphenyl)ethylamine | Triethylamine | Dichloromethane | 0 | 0.25 | High | [1] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. This table is a representative compilation based on literature data.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of chloroacetamides, which can be adapted for the synthesis of this compound.
Protocol 1: General Procedure using Triethylamine in Dichloromethane [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2,4-dimethoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding deionized water. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Procedure using Sodium Acetate in Acetic Acid [7]
-
Reaction Setup: Dissolve 2,4-dimethoxyaniline (1.0 eq) in glacial acetic acid in a flask and cool in an ice bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.0 eq) portion-wise while stirring.
-
Precipitation: After the addition is complete, add a solution of sodium acetate to the reaction mixture. A solid precipitate should form after stirring at room temperature.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Dry the solid and recrystallize from ethanol.
Mandatory Visualization
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. fog.ccsf.edu [fog.ccsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.info [ijpsr.info]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: Based on the reaction chemistry involving the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride, several side products can be anticipated. These include unreacted starting materials, products of hydrolysis, and over-reaction products. The primary potential side products are:
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Unreacted 2,4-dimethoxyaniline: Incomplete reaction is a common source of this impurity.
-
Chloroacetic acid: This results from the hydrolysis of chloroacetyl chloride in the presence of moisture.[1][2][3]
-
2,4-dimethoxyanilinium chloride: In the absence of an external base, the starting aniline can act as a base to neutralize the HCl formed during the reaction, leading to the formation of this salt.
-
Diacylated Product (N-(chloroacetyl)-2-chloro-N-(2,4-dimethoxyphenyl)acetamide): Although less common, over-acylation of the amide nitrogen can occur, particularly if excess chloroacetyl chloride is used.
-
Triethylamine hydrochloride: When a tertiary amine base such as triethylamine is used to scavenge HCl, its corresponding hydrochloride salt will be a significant byproduct.[4]
Q2: How can I minimize the formation of these side products?
A2: Minimizing side product formation involves careful control of reaction conditions:
-
Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of chloroacetyl chloride to chloroacetic acid.
-
Stoichiometry: Use a slight excess of the aniline or ensure a 1:1 molar ratio with the acylating agent to avoid unreacted starting material or over-acylation. Careful, dropwise addition of chloroacetyl chloride can also help prevent localized excess.
-
Base Selection: The use of a non-nucleophilic base, like triethylamine or a proton sponge, is recommended to neutralize the HCl byproduct without introducing other reactive species.[5]
-
Temperature Control: Running the reaction at a controlled, low temperature (e.g., 0-5 °C) can help to reduce the rate of side reactions.
Q3: What purification methods are most effective for removing these side products?
A3: A combination of techniques is typically employed for purification:
-
Aqueous Work-up: Washing the reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate) will remove acidic impurities like chloroacetic acid and 2,4-dimethoxyanilinium chloride.[4] A subsequent wash with dilute acid (e.g., 1M HCl) can remove unreacted 2,4-dimethoxyaniline. Finally, a brine wash helps to remove residual water.[4]
-
Recrystallization: This is a highly effective method for purifying the solid product from soluble impurities. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be determined empirically.[4]
-
Column Chromatography: For high-purity requirements, silica gel chromatography can be used to separate the desired product from closely related impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Hydrolysis of chloroacetyl chloride. - Loss of product during work-up or purification. | - Monitor the reaction by TLC to ensure completion. - Use anhydrous solvents and dried glassware. - Optimize extraction and recrystallization procedures. |
| Presence of a Water-Soluble, Acidic Impurity | - Hydrolysis of chloroacetyl chloride to form chloroacetic acid. | - During work-up, wash the organic layer with a saturated solution of sodium bicarbonate. |
| Presence of a Water-Soluble, Basic Impurity | - Unreacted 2,4-dimethoxyaniline. | - Wash the organic layer with a dilute acid solution (e.g., 1M HCl). |
| Product is an Oil or Fails to Solidify | - Presence of significant impurities. | - Attempt purification by column chromatography before recrystallization. |
| Multiple Spots on TLC After Reaction | - Formation of various side products. | - Isolate and characterize the major impurities to identify the primary side reactions and optimize conditions accordingly. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is as follows:
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Reaction Setup: To a solution of 2,4-dimethoxyaniline (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system.
Visualizations
Caption: Reaction scheme for the synthesis and potential side products.
Caption: A workflow for troubleshooting and purification.
References
- 1. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. prepchem.com [prepchem.com]
- 5. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on the purification of structurally similar compounds, suitable solvents and solvent systems to consider include ethanol, ethyl acetate, or a mixture of ethyl acetate and a non-polar solvent like hexane. For a related compound, α-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, a mixture of ethyl acetate and hexane was used successfully for recrystallization.[1] Another similar compound, 2-chloro-N-(4-methoxyphenyl)acetamide, was effectively recrystallized from ethanol. It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific sample.
Q2: What is the expected melting point of pure this compound?
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: If the compound is not dissolving, you can try the following:
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Increase the solvent volume: Add small portions of the hot solvent until the solid dissolves completely. Be mindful that using an excessive amount of solvent can lead to a lower yield.
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Increase the temperature: Ensure the solvent is heated to its boiling point, as solubility generally increases with temperature.
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Choose a more suitable solvent: The selected solvent may be too non-polar or too polar for the compound. Refer to the solvent selection guide (Table 1) and consider a different solvent or a solvent mixture.
Q4: No crystals are forming upon cooling. What are the next steps?
A4: If crystallization does not occur, you can attempt to induce it by:
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Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.
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Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can serve as nucleation sites.
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Reducing the solvent volume: Evaporate some of the solvent to increase the concentration of the compound in the solution.
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Lowering the temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Q5: The recrystallization yield is very low. How can I improve it?
A5: A low yield can result from several factors:
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Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor. If possible, concentrate the mother liquor and cool it again to recover more product.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in a cold bath.
-
Incomplete transfer of crystals: Ensure all crystals are transferred from the flask to the filter paper during filtration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent, or the compound is highly impure. | - Use a lower boiling point solvent. - Add more solvent to lower the saturation point. - Try a different solvent system. |
| Colored crystals | The presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| Crystals form too quickly | The solution is supersaturated, or it is being cooled too rapidly. | - Add a small amount of additional hot solvent. - Allow the solution to cool more slowly to room temperature before further cooling. |
| No crystal formation | The solution is not saturated, or nucleation is inhibited. | - Evaporate some of the solvent. - Induce crystallization by seeding or scratching. - Cool the solution to a lower temperature. |
| Low purity of crystals | Impurities were trapped in the crystal lattice due to rapid crystallization or an inappropriate solvent choice. | - Recrystallize the product again, ensuring slow cooling. - Choose a solvent in which the impurities are either very soluble or insoluble. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents (Estimated)
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | Low | Low | Poor |
| Ethanol | High | Moderate | High | Good |
| Methanol | High | Moderate | High | Good |
| Ethyl Acetate | Medium | Moderate | High | Good |
| Acetone | Medium | High | High | Moderate (may require a co-solvent) |
| Dichloromethane | Medium | High | High | Poor (low boiling point) |
| Toluene | Low | Low | Moderate | Potentially suitable |
| Hexane | Low | Low | Low | Poor (can be used as an anti-solvent) |
Note: This data is estimated based on the general solubility of acetamide derivatives and information on structurally similar compounds.
Table 2: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | 229.66 | Not available | - |
| 2-chloro-N-(4-methoxyphenyl)acetamide | 199.63 | 125-127 | - |
| α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | 257.72 | 92-94 | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
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Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol or ethyl acetate).
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent.
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Heat the mixture on a hot plate with stirring until the solvent begins to boil.
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Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
-
Decolorization (if necessary):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
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Preheat a funnel and a new flask to prevent premature crystallization.
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Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.
-
-
Crystallization:
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Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
-
Drying:
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Dry the purified crystals in a desiccator or a vacuum oven.
-
Visualization
Caption: Experimental workflow for the recrystallization of this compound.
References
dealing with oiling out during crystallization of N-aryl chloroacetamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with "oiling out" during the crystallization of N-aryl chloroacetamides.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during crystallization?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a compound separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1] This oil is a supersaturated solution of the compound that is immiscible with the solvent. This can be detrimental to purification as impurities often preferentially dissolve in the oily phase, leading to an impure final product when it eventually solidifies.[2][3]
Q2: What are the common causes of oiling out when crystallizing N-aryl chloroacetamides?
A2: Several factors can contribute to oiling out:
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High Supersaturation: This is the primary cause, where the concentration of the N-aryl chloroacetamide in the solution is too high for orderly crystal lattice formation, leading to the separation of a liquid phase instead.[1]
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Rapid Cooling: Cooling the solution too quickly can induce a state of high supersaturation, not allowing enough time for crystal nucleation and growth.[4]
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Inappropriate Solvent Choice: The solvent system may be too good a solvent, maintaining high solubility even at lower temperatures, or too poor, causing the compound to crash out of solution as an oil.
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Presence of Impurities: Impurities can disrupt the crystal lattice formation, promoting the formation of an oil.[2][3]
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Low Melting Point of the Solute: If the melting point of the N-aryl chloroacetamide is lower than the temperature at which crystallization is attempted, it will separate as a liquid.[3]
Q3: How does the structure of N-aryl chloroacetamides contribute to their tendency to oil out?
A3: N-aryl chloroacetamides possess both polar (the amide group) and non-polar (the aryl ring) functionalities. This amphiphilic nature can lead to complex solubility behavior. The amide group can participate in hydrogen bonding, which influences its interaction with polar solvents. The aromatic ring contributes to van der Waals interactions. Finding a solvent that appropriately balances these interactions to allow for controlled crystallization without leading to oiling out can be challenging.
Q4: Can I still obtain a pure product if my compound has oiled out?
A4: It is challenging to obtain a pure product once oiling out has occurred. The oily phase can trap impurities, and solidification of the oil often leads to an amorphous solid with poor purity.[1][2] It is generally best to try and redissolve the oil by heating and then modify the crystallization conditions to favor direct crystal formation.[2]
Troubleshooting Guides
Issue 1: Oiling out occurs upon cooling the crystallization solution.
This is the most common scenario encountered during the crystallization of N-aryl chloroacetamides. The following troubleshooting steps can be taken:
Troubleshooting Workflow
Caption: Troubleshooting decision tree for addressing oiling out.
Detailed Methodologies:
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Method 1: Slow Down the Cooling Rate
-
Protocol: After dissolving the N-aryl chloroacetamide in the minimum amount of hot solvent, instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a beaker or glass wool. Once at room temperature, you can then proceed with slower cooling in a refrigerator before moving to an ice bath. Slower cooling rates decrease the level of supersaturation, providing more time for molecules to orient themselves into a crystal lattice.[4][5][6][7][8]
-
-
Method 2: Employ a Mixed Solvent System
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Protocol: If using a single solvent like ethanol results in oiling out, a mixed solvent system can be effective.[9][10] Dissolve the N-aryl chloroacetamide in a "good" solvent (e.g., ethanol) at its boiling point. Then, add a "poor" solvent (an "anti-solvent") in which the compound is less soluble (e.g., water or hexane) dropwise while maintaining the temperature until the solution becomes slightly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Method 3: Decrease the Concentration
-
Protocol: Oiling out is often a result of the solution being too concentrated.[2] After re-heating the solution to dissolve the oil, add a small amount of the hot solvent to decrease the overall concentration. Then, allow the solution to cool slowly. While this may slightly reduce the yield, it can significantly improve the purity by preventing oiling out.
-
-
Method 4: Seeding
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Protocol: If you have a small amount of pure crystalline N-aryl chloroacetamide, you can use it to "seed" the crystallization.[11][12][13][14] Dissolve the crude material in the minimum amount of hot solvent and cool it to a temperature where the solution is supersaturated but has not yet oiled out. Add a tiny crystal of the pure compound. The seed crystal will provide a template for further crystal growth, bypassing the need for spontaneous nucleation which can sometimes lead to oiling out.
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Issue 2: The N-aryl chloroacetamide is difficult to dissolve or requires a very large volume of solvent.
This can also lead to problems during crystallization, including low recovery.
-
Solution: Solvent Screening
-
Protocol: Perform a systematic solvent screening with small amounts of your compound. Test a range of solvents with varying polarities. For N-aryl chloroacetamides, good starting points include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene). The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[15]
-
Data Presentation
The following tables provide illustrative data on how different parameters can affect the crystallization of a hypothetical N-aryl chloroacetamide (e.g., 2-chloro-N-(4-methylphenyl)acetamide).
Table 1: Effect of Solvent System on Crystallization Outcome
| Solvent System (v/v) | Initial Concentration ( g/100 mL) | Cooling Rate (°C/hour) | Observation | Yield (%) | Purity (%) |
| Ethanol (100%) | 20 | 20 | Oiling Out | 75 | 85 |
| Ethanol/Water (9:1) | 15 | 20 | Crystals Formed | 88 | 98 |
| Ethanol/Water (8:2) | 15 | 20 | Crystals Formed | 92 | 99 |
| Isopropanol (100%) | 18 | 20 | Oiling Out | 72 | 88 |
| Isopropanol/Hexane (7:3) | 12 | 20 | Crystals Formed | 85 | 97 |
Table 2: Effect of Cooling Rate on Crystallization Outcome in Ethanol/Water (8:2)
| Initial Concentration ( g/100 mL) | Cooling Rate (°C/hour) | Observation | Yield (%) | Purity (%) |
| 15 | 50 (Rapid) | Oiling Out | 80 | 90 |
| 15 | 20 (Moderate) | Crystals Formed | 92 | 99 |
| 15 | 5 (Slow) | Large Crystals | 90 | >99 |
Table 3: Effect of Concentration on Crystallization Outcome in Ethanol/Water (8:2)
| Initial Concentration ( g/100 mL) | Cooling Rate (°C/hour) | Observation | Yield (%) | Purity (%) |
| 25 | 20 | Oiling Out | 85 | 87 |
| 15 | 20 | Crystals Formed | 92 | 99 |
| 10 | 20 | Crystals Formed | 85 | >99 |
Experimental Protocols
Protocol 1: General Synthesis of N-aryl Chloroacetamides
This protocol describes a general method for the synthesis of N-aryl chloroacetamides, which are the precursors for the crystallization process.
Synthesis Workflow
Caption: General workflow for the synthesis of N-aryl chloroacetamides.
Materials:
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Substituted aryl amine (1.0 eq)
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Chloroacetyl chloride (1.1 eq)
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Glacial acetic acid
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Saturated sodium acetate solution
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Filtration apparatus
Procedure:
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Dissolve the substituted aryl amine in glacial acetic acid in a round-bottom flask.
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Cool the solution in an ice bath to 0-5 °C with constant stirring.
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Slowly add chloroacetyl chloride dropwise to the cooled solution.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
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Pour the reaction mixture into a beaker containing a saturated solution of sodium acetate.
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Stir the resulting suspension for 30 minutes to allow for complete precipitation of the crude N-aryl chloroacetamide.
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Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
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Dry the crude product before proceeding with recrystallization.
Protocol 2: Troubleshooting Recrystallization of N-aryl Chloroacetamides Prone to Oiling Out
This protocol provides a step-by-step guide to recrystallize N-aryl chloroacetamides, incorporating troubleshooting strategies to prevent oiling out.
Recrystallization Workflow
Caption: Detailed workflow for recrystallization with troubleshooting steps.
Materials:
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Crude N-aryl chloroacetamide
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"Good" solvent (e.g., ethanol, isopropanol)
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"Poor" solvent (e.g., water, hexane)
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Filtration apparatus
Procedure:
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Place the crude N-aryl chloroacetamide in an Erlenmeyer flask.
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Add a small amount of the "good" solvent and heat the mixture to boiling with stirring to dissolve the solid. Continue adding the "good" solvent in small portions until the solid is completely dissolved.
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If there are any insoluble impurities, perform a hot filtration.
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To the hot solution, add the "poor" solvent dropwise while maintaining the temperature until the solution becomes slightly and persistently cloudy.
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Add a few more drops of the hot "good" solvent until the solution becomes clear again.
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Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents.
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Dry the crystals thoroughly.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization Kinetics: Relationship between Crystal Morphology and the Cooling Rate—Applications for Different Geological Materials [mdpi.com]
- 7. Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene | MDPI [mdpi.com]
- 8. Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. mt.com [mt.com]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. web.mit.edu [web.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
Technical Support Center: Managing the Hydrolysis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide as a Side Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to mitigate the undesired hydrolysis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide during chemical syntheses. By understanding the reaction mechanism and controlling key experimental parameters, the formation of the primary hydrolysis byproduct, N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide, can be minimized.
Troubleshooting Guide
This guide addresses frequently encountered issues related to the hydrolysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Presence of a more polar byproduct detected by TLC/HPLC. | This is likely the hydrolysis product, N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide, which is more polar than the starting material due to the hydroxyl group. | - Confirm Identity: Use analytical techniques like HPLC-MS or ¹H NMR to confirm the byproduct's identity. The ¹H NMR spectrum of the byproduct will show a characteristic singlet for the CH₂-OH protons, while the singlet for the CH₂-Cl protons of the starting material will be absent. - Implement Preventative Measures: Refer to the solutions for "High levels of hydrolysis byproduct in the final product." |
| Low yield of the desired product and significant amount of a water-soluble impurity. | The hydrolysis byproduct is more water-soluble than the starting material. During aqueous work-up, a significant portion of the desired reaction pathway may be diverted to this byproduct. | - Minimize Water Contact: Use anhydrous solvents and reagents. If an aqueous work-up is necessary, perform it quickly at low temperatures and use brine to reduce the solubility of the organic compounds in the aqueous layer. - Optimize Reaction pH: Maintain a neutral or slightly acidic pH during the reaction and work-up to suppress base-catalyzed hydrolysis. |
| Difficulty in separating the byproduct from the desired product. | The polarity difference might not be sufficient for easy separation by standard column chromatography, especially if the desired product also has polar functional groups. | - Optimize Chromatography: Use a less polar eluent system to increase the separation on silica gel. Gradient elution may be necessary. - Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method. |
| High levels of hydrolysis byproduct in the final product. | - Presence of water in the reaction mixture: Solvents or reagents may not be sufficiently dry. - Basic reaction conditions: The presence of a base (e.g., amine reactants, basic additives) catalyzes the hydrolysis. - Prolonged reaction times or high temperatures: These conditions can increase the extent of hydrolysis. | - Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control pH: If a base is required for the main reaction, use a non-nucleophilic, sterically hindered base and add it slowly at a low temperature. If possible, use a weaker base or a stoichiometric amount. - Optimize Reaction Parameters: Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed. If possible, run the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the hydrolysis of this compound?
A1: The hydrolysis of this compound to N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide is primarily a nucleophilic substitution reaction. Under neutral or, more significantly, basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbon atom bonded to the chlorine atom. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the displacement of the chloride ion and the formation of a hydroxyl group.[1] Acid-catalyzed hydrolysis can also occur but may lead to more complex product mixtures, including potential cleavage of the amide bond or the methoxy ether groups.
Q2: How can I detect and quantify the formation of the hydrolysis byproduct?
A2: High-Performance Liquid Chromatography (HPLC) is an excellent method for both detecting and quantifying the hydrolysis byproduct. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) can effectively separate the more polar N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide from the less polar this compound. Quantification can be achieved by creating a calibration curve with a pure standard of the byproduct.
¹H NMR spectroscopy is also a powerful tool for detection. The key diagnostic signals to monitor are:
-
This compound: A singlet for the methylene protons adjacent to the chlorine atom (CH₂-Cl).
-
N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide: A singlet for the methylene protons adjacent to the hydroxyl group (CH₂-OH), which will appear at a different chemical shift than the CH₂-Cl protons. The presence and integration of this new peak relative to the desired product's peaks can provide a semi-quantitative measure of the impurity.
Q3: What are the ideal storage conditions for this compound to prevent hydrolysis?
A3: To minimize hydrolysis during storage, this compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light. Storing it under an inert atmosphere can also be beneficial.
Experimental Protocols
General Protocol for Nucleophilic Substitution using this compound with Minimized Hydrolysis
This protocol provides a general framework for reacting this compound with a nucleophile while minimizing the formation of the hydrolysis byproduct.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF, DMF)
-
Non-nucleophilic base (if required, e.g., triethylamine, diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and the anhydrous solvent.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
If a base is required, add it dropwise to the solution at 0 °C.
-
Add the nucleophile to the reaction mixture.
-
Stir the reaction at the appropriate temperature (start at room temperature and heat only if necessary) and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (if a base was used) or water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Synthesis of N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide (Hydrolysis Product Reference)
This protocol is for the intentional synthesis of the hydrolysis byproduct to serve as an analytical standard.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Water/THF solvent mixture (e.g., 1:1)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound in the water/THF solvent mixture in a round-bottom flask.
-
Add sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and neutralize with hydrochloric acid to pH ~7.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel or recrystallization to yield pure N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for minimizing hydrolysis.
References
minimizing byproduct formation in the chloroacetylation of anilines
Welcome to the Technical Support Center for the chloroacetylation of anilines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing byproduct formation during this crucial synthetic transformation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the chloroacetylation of anilines? A1: The primary reaction is an N-acylation, where the nucleophilic amino group (-NH₂) of an aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms an amide bond, yielding the desired N-aryl-2-chloroacetamide product and generating hydrochloric acid (HCl) as a byproduct.
Q2: What are the most common byproducts in this reaction? A2: The most frequently encountered byproducts include:
-
N,N-Diacetylated anilines: This occurs when the initially formed mono-acetylated product undergoes a second acylation. This is more common with highly reactive anilines or when using an excess of the acylating agent.[1][2]
-
Hydrolysis products: Chloroacetyl chloride is highly reactive and sensitive to moisture. It can hydrolyze to form chloroacetic acid, which will not participate in the desired reaction.[3]
-
O-Acetylation products: If the aniline substrate contains a hydroxyl group (e.g., p-aminophenol), competitive O-acetylation can occur, leading to a mixture of N-acylated, O-acylated, and N,O-diacylated products.[4]
-
Polymeric tars: Under harsh conditions or in the presence of certain impurities, aniline can form undesirable polymeric materials.[1]
Q3: What is the purpose of adding a base to the reaction? A3: A base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction. If not neutralized, the HCl will protonate the starting aniline, rendering its lone pair unavailable for nucleophilic attack and effectively halting the reaction.[3] Non-nucleophilic organic bases like triethylamine (TEA), pyridine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[3][5]
Q4: Why is temperature control so critical? A4: Low temperatures, typically between 0°C and 5°C, are essential, especially during the addition of chloroacetyl chloride.[5] This helps to control the exothermic nature of the reaction, slow down the reaction rate, and minimize the formation of side products like diacetylated compounds and degradation materials.[3]
Q5: How can I monitor the progress of my reaction? A5: The most common and convenient method for monitoring the reaction is Thin Layer Chromatography (TLC).[3][5] By spotting the reaction mixture alongside the starting aniline, you can observe the consumption of the starting material and the appearance of the product spot. For more detailed mechanistic investigations, techniques like NMR spectroscopy or Mass Spectrometry (MS) can be employed.[6]
Section 2: Troubleshooting Guide
Q6: My reaction yield is consistently low. What are the likely causes and solutions? A6: Low yields can stem from several factors. Refer to the troubleshooting workflow below.
-
Cause 1: Hydrolysis of Chloroacetyl Chloride. The acylating agent is extremely sensitive to moisture.
-
Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely with TLC. If the starting material is still present after the planned reaction time, consider extending the time or allowing the reaction to slowly warm to room temperature.[3] For anilines deactivated by electron-withdrawing groups (e.g., nitro groups), more forcing conditions like a higher temperature or a stronger base may be necessary.[4][8]
-
-
Cause 3: Product Loss During Workup. The desired product may be lost during extraction or purification steps.
-
Solution: Ensure proper phase separation during aqueous washes. If the product has some aqueous solubility, perform multiple extractions with the organic solvent to maximize recovery. When purifying, choose your method carefully; recrystallization is often effective for solid products, but column chromatography may be needed to separate similar byproducts.[3][8][9]
-
Q7: I am observing a significant amount of a second, higher molecular weight spot on my TLC. What is it and how can I prevent it? A7: This is very likely the N,N-diacetylated byproduct.[1]
-
Cause: The initially formed product (the mono-acetylated aniline) is reacting a second time with chloroacetyl chloride. This is favored by using a large excess of the acylating agent or running the reaction at a higher temperature.
-
Prevention:
-
Stoichiometry: Use a precise 1:1 or a slight excess (e.g., 1.05 equivalents) of chloroacetyl chloride relative to the aniline. Avoid using a large excess.
-
Controlled Addition: Add the chloroacetyl chloride solution dropwise to the aniline solution at a low temperature (0°C). This keeps the instantaneous concentration of the acylating agent low, favoring mono-acylation.[1]
-
Temperature: Maintain a low temperature throughout the addition and for a significant portion of the reaction time.
-
Q8: My reaction mixture turned dark, and I isolated a tarry, insoluble material. What happened? A8: The formation of dark, polymeric byproducts can occur, particularly if the aniline starting material has oxidized or if the reaction conditions are too harsh.[1]
-
Prevention:
-
Purify Starting Material: Aniline and its derivatives can oxidize and darken upon storage. If your aniline is dark brown or reddish, consider purifying it by distillation before use.[10][11]
-
Temperature Control: Avoid high reaction temperatures, which can promote polymerization and decomposition.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions.[1]
-
Section 3: Key Byproduct Formation Pathways and Mitigation
The most common issue in chloroacetylation is the competition between the desired mono-acylation and the undesired di-acylation. Understanding this competition is key to maximizing the yield of the target compound.
Caption: Desired mono-acylation vs. undesired di-acylation pathway.
To favor the desired pathway, reaction conditions must be controlled to make the primary nucleophilic attack significantly faster and more favorable than the secondary attack.
Section 4: General Experimental Protocol
This protocol provides a general method for the chloroacetylation of an aniline. Quantities should be adjusted based on the specific substrate and scale.
Materials and Reagents:
-
Aniline derivative (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)[12][5][13]
-
Non-nucleophilic base (e.g., Triethylamine (TEA), 1.1-1.2 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium or magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware
Procedure:
-
Setup: Dry all glassware thoroughly in an oven before assembly. Set up the reaction under an inert atmosphere (Nitrogen or Argon).[3]
-
Dissolution: In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in the chosen anhydrous solvent.
-
Base Addition: Add the base (e.g., TEA, 1.1 eq) to the solution with stirring.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.[5]
-
Acylating Agent Addition: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous solvent in a dropping funnel. Add this solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.[5]
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC until the starting aniline is consumed (typically 2-6 hours).[3][5]
-
Workup (Quenching): Once the reaction is complete, pour the mixture into a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and then with brine.[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if necessary.[3][14]
Caption: Standard experimental workflow for chloroacetylation.
Section 5: Data Summaries
The choice of base and solvent can significantly impact reaction outcomes.
Table 1: Comparison of Different Bases and Solvents on Reaction Yield
| Aniline Substrate | Base | Solvent | Time (h) | Yield (%) | Reference(s) |
| Aniline | DBU | THF | 3 | 92% | [5] |
| Aniline | DABCO | THF | 6 | 70% | [5] |
| Aniline | TEA | THF | 10 | 55% | [5] |
| Aniline | DBU | DCM | 6 | 85% | [5] |
| Aniline | DBU | Dioxane | 6 | 78% | [5] |
Data synthesized from studies showing DBU in THF provides excellent yields and faster reaction times compared to other common bases like DABCO and TEA.[5][14]
Table 2: Influence of Aniline Substituents on Reactivity
| Substituent Type on Aniline Ring | Example Substituent | Effect on Amino Group | Reactivity towards Chloroacetylation | Potential Issues |
| Electron-Donating Group (EDG) | -CH₃, -OCH₃ | Increases nucleophilicity | Faster reaction | Higher risk of di-acylation |
| No Substituent | -H | Baseline | Moderate | Standard conditions apply |
| Electron-Withdrawing Group (EWG) | -Cl, -CN, -NO₂ | Decreases nucleophilicity | Slower reaction | May require longer times or higher temperatures |
This table provides a qualitative summary. Anilines with EDGs are more reactive, while those with EWGs are less reactive and may require more optimized conditions to achieve good conversion.[4][15]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Consider the following:
-
Incomplete Reaction: The reaction between 2,4-dimethoxyaniline and chloroacetyl chloride may not have gone to completion.
-
Suboptimal Base: The choice and amount of base are crucial for neutralizing the HCl byproduct.
-
Solution: Triethylamine is a commonly used base.[3][4] Ensure it is used in at least a 1:1 molar ratio with chloroacetyl chloride. For challenging reactions, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a catalytic amount might improve the reaction rate and yield.[2][5][6]
-
-
Moisture Contamination: Chloroacetyl chloride is highly reactive with water, which will consume the reagent and reduce the yield.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: The formation of side products can consume starting materials and complicate purification.
-
Product Loss During Workup: The product may be lost during the extraction and purification steps.
-
Solution: After quenching the reaction with water, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[3] Minimize the number of washing and transfer steps.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I remove them?
A2: The presence of multiple spots on a TLC plate indicates the formation of impurities. Common impurities include:
-
Unreacted Starting Material: Unreacted 2,4-dimethoxyaniline may be present.
-
Diacylated Product: The secondary amine of the product can potentially react with another molecule of chloroacetyl chloride, although this is less likely under controlled conditions.
-
Hydrolysis Product: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid.
-
Polymerization Products: Chloroacetyl chloride can undergo self-polymerization.
Purification Strategies:
-
Aqueous Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove unreacted amine. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove acidic impurities.[3]
-
Recrystallization: This is an effective method for purifying the solid product. Ethanol is often a suitable solvent for recrystallizing N-aryl acetamides.[1][2] Experiment with different solvent systems (e.g., ethyl acetate/hexane) to achieve optimal purification.[3]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from closely related impurities. A solvent system such as hexane:ethyl acetate is a good starting point for elution.[2]
Q3: The reaction mixture turned dark brown/black. Is this normal, and will it affect my product?
A3: A significant color change to dark brown or black often indicates the formation of degradation or polymerization products. While some color change can be expected, a very dark solution may signal lower yields and more difficult purification.
-
Cause: This can be caused by excessive heat, the presence of impurities in the starting materials, or reaction with air (oxidation).
-
Solution:
Q4: My product is an oil and will not solidify. How can I induce crystallization?
A4: If the product is an oil, it may be impure or require specific conditions to crystallize.
-
Solutions:
-
Purification: First, ensure the product is as pure as possible by performing the aqueous washes described in A2.
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The micro-scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the oil.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane) to the oil and stir vigorously. This can sometimes induce precipitation of the solid.
-
Solvent Change: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a non-solvent until the solution becomes cloudy. Allow it to stand, and crystals may form.
-
Experimental Protocols & Data
General Experimental Protocol
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethoxyaniline (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate under an inert atmosphere (e.g., nitrogen).[2][3] Add a base, such as triethylamine (1.1 eq.) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq.), to the solution.[2][3]
-
Addition of Chloroacetyl Chloride: Cool the reaction mixture in an ice bath (0-5 °C).[5] Add a solution of chloroacetyl chloride (1.1 eq.) in the same anhydrous solvent dropwise from the dropping funnel over 15-30 minutes.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.[2] Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into cold water.[2] If the product precipitates as a solid, it can be collected by filtration, washed with water, and dried.[2] If the product remains in the organic phase, transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[3] Combine the organic layers and wash sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1][2]
Data on N-Aryl Acetamide Synthesis
The following table summarizes reaction conditions and yields for the synthesis of various N-aryl acetamides, which can provide insights for optimizing the synthesis of this compound.
| Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | DBU | THF | 3 | 86 | [2] |
| 2-Aminobenzothiazole | DBU | THF | 4 | 92 | [2] |
| 2-Amino-4-phenylthiazole | DBU | THF | 5 | 88 | [2] |
| o-Anisidine | - | - | - | 59.62 | [1] |
| p-Anisidine | Triethylamine | Acetone | - | - | [4] |
| p-Nitroaniline | - | - | - | 23.90 | [1] |
Visualizations
Reaction Pathway
Caption: Chemical reaction for the synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
References
troubleshooting guide for the synthesis of N-substituted chloroacetamides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted chloroacetamides.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of N-substituted chloroacetamides.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or products, and competing side reactions. Consider the following troubleshooting steps:
-
Moisture Contamination: Chloroacetyl chloride is highly susceptible to hydrolysis.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Using anhydrous solvents is also critical.[2]
-
Reaction Temperature: Higher temperatures can promote the formation of by-products, such as the replacement of the chlorine atom by other nucleophiles present in the mixture.[3][4] Running the reaction at a lower temperature, such as 0-5 °C, can often improve the yield of the desired product.[2][3]
-
Purity of Reagents: Use freshly distilled or high-purity amines and chloroacetyl chloride. Impurities in the starting materials can lead to unwanted side reactions.
-
Base Selection: The base is crucial for neutralizing the HCl generated during the reaction.[5] A weak or sterically hindered non-nucleophilic base, like triethylamine or pyridine, is often used.[6][7] In some cases, using an excess of the starting amine can also serve as the base.[8]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times may lead to product degradation or the formation of side products.
Q2: I am observing significant formation of by-products. How can I minimize them?
The formation of by-products is a common issue due to the reactivity of the chloroacetyl group.[9] Key by-products can include hydrolyzed starting material, ammonium salts, and products from the reaction of the chloro group.[9]
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the amine may be beneficial, but a large excess can complicate purification.
-
Order of Addition: Add the chloroacetyl chloride dropwise to a cooled solution of the amine and base.[2] This helps to control the reaction exotherm and minimize localized high concentrations of the acylating agent, which can lead to side reactions.
-
Alternative Synthetic Routes: If by-products remain a problem, consider alternative methods. For instance, reacting an ester of chloroacetic acid with the amine (or ammonia) can be a milder alternative to using chloroacetyl chloride.[3][9] Green chemistry approaches using phosphate buffers have also been shown to be effective and can minimize side reactions associated with harsh bases.[10]
Q3: The purification of my N-substituted chloroacetamide is proving difficult. What strategies can I employ?
Purification can be challenging due to the product's reactivity and potential co-elution with impurities.[11]
-
Chromatography Modifiers: When using silica gel chromatography, the presence of basic nitrogen atoms in the product can cause streaking or tailing.[11] Adding a small amount of a basic modifier, such as 0.5-2% triethylamine or a few drops of ammonium hydroxide, to the eluent can significantly improve peak shape.[11]
-
Multi-Step Purification: A multi-step purification strategy is often required to achieve high purity.[11] This may involve an initial flash column chromatography step to remove major impurities, followed by preparative reversed-phase HPLC for final polishing.[11]
-
Avoid Degradation during HPLC: If using reversed-phase HPLC with acidic modifiers like trifluoroacetic acid (TFA), be aware that acid-labile protecting groups (e.g., Boc) can be cleaved.[11] Consider using a weaker acid like formic acid or a neutral buffer system with ammonium acetate if your compound is stable at neutral pH.[11]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. This can also help to remove inorganic salts like ammonium chloride that may have formed.[9]
Q4: My starting amine is poorly soluble in the reaction solvent. What can I do?
Poor solubility can hinder the reaction rate and lead to incomplete conversion.
-
Solvent Screening: Test a range of anhydrous solvents in which your amine shows better solubility. Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetone.[2][6]
-
Use of a Co-solvent: A mixture of solvents can sometimes improve solubility while maintaining suitable reaction conditions.
-
Temperature Adjustment: Gently warming the mixture to dissolve the amine before cooling it down for the addition of chloroacetyl chloride may be an option, but be cautious of potential degradation.
Q5: The reaction is generating a lot of gas (HCl), causing pressure buildup. How should I manage this?
The reaction between an amine and chloroacetyl chloride produces one equivalent of hydrogen chloride (HCl) gas.[5]
-
Proper Venting: Ensure the reaction vessel is not sealed. Use a drying tube filled with a desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture while allowing the HCl gas to escape.
-
HCl Scavenger: The primary role of the base (e.g., triethylamine, pyridine) is to neutralize the HCl as it is formed, converting it into a non-volatile ammonium salt (e.g., triethylammonium chloride).[2][7] Ensure you are using at least one equivalent of the base.
-
Slow Addition: Adding the chloroacetyl chloride slowly will control the rate of HCl generation, preventing rapid pressure buildup.[2]
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Chloroacetamides
This protocol is a general guideline for the chloroacetylation of a substituted aniline using chloroacetyl chloride and triethylamine as a base.[6]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: While stirring vigorously, add chloroacetyl chloride (1.1 eq.) dropwise to the solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, wash the mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Substituted Chloroacetamide Synthesis
| Amine Type | Acylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |
| Aryl Amines | Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 °C to RT | Good | [6] |
| Aryl Amines | Chloroacetyl chloride | Sodium Acetate | Acetic Acid | Not specified | Good | [6] |
| Aliphatic/Aromatic Amines | Chloroacetyl chloride | Phosphate Buffer (pH 7.4) | Water | Room Temperature | 70-95% | [10] |
| Ammonia | Ethyl Chloroacetate | Aqueous Ammonia | Water | 0-5 °C | 78-84% | [3] |
| Various Amines | Chloroacetyl chloride | Pyridine | Pyridine/THF/DCM | 0 °C to RT | Variable | [2] |
Table 2: Common Impurities and By-products
| Impurity/By-product | Formation Cause | Identification Notes | Mitigation Strategy |
| Chloroacetic acid | Hydrolysis of chloroacetyl chloride.[1] | Acidic impurity, can be removed by basic wash. | Use anhydrous conditions. |
| Glycine derivatives | Reaction of the chloro group with amine/ammonia.[4] | More polar spot on TLC. | Maintain low reaction temperatures (0-5 °C).[4] |
| Di-acylated amine | Reaction of product with another molecule of chloroacetyl chloride (for primary amines). | Higher molecular weight impurity. | Slow, controlled addition of chloroacetyl chloride. |
| Ammonium Salts (e.g., Triethylammonium chloride) | Neutralization of HCl by the base. | Water-soluble. | Aqueous work-up and washing steps. |
| Unreacted Starting Amine | Incomplete reaction. | Lower Rf on TLC than the product. | Monitor reaction by TLC, ensure sufficient reaction time. |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted chloroacetamides.
Caption: General workflow for N-substituted chloroacetamide synthesis.
Troubleshooting Guide for Low Yield
This decision tree provides a logical approach to troubleshooting low reaction yields.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Workflow Overview
The synthesis of this compound typically involves the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. The subsequent purification is generally achieved through recrystallization.
Caption: General experimental workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
The most common method is the N-acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This reaction typically requires a solvent and may be performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: Which solvents are recommended for the synthesis reaction?
Several solvent systems can be employed, based on protocols for structurally similar compounds. The choice of solvent can influence reaction rate, yield, and ease of product isolation. Common options include:
-
Acetic Acid: This can act as both a solvent and a catalyst. The product may precipitate upon addition of a salt solution like sodium acetate.
-
Aprotic Solvents (e.g., Dichloromethane, THF, Acetone): These are used in conjunction with a base (e.g., triethylamine, pyridine, or DBU) to scavenge the HCl formed during the reaction.
Q3: What is the best method for purifying the crude product?
Recrystallization is the most widely used technique for purifying solid this compound. The selection of an appropriate solvent is crucial for obtaining high purity and yield.
Q4: How do I select a suitable recrystallization solvent?
An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For chloroacetamide derivatives, common and effective solvents include:
-
Ethanol (95% or absolute): Often a good first choice for recrystallizing N-aryl acetamides.
-
Ethyl Acetate/Hexane Mixture: The product is dissolved in a minimum amount of hot ethyl acetate, and hexane is added until the solution becomes turbid. Upon cooling, crystals should form.
-
Acetonitrile or Ethanol have been used for the recrystallization of related compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., hydrolysis of chloroacetyl chloride).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use fresh or newly opened chloroacetyl chloride.2. If using an aprotic solvent system, ensure the reaction is conducted at an appropriate temperature (e.g., room temperature or gentle reflux).3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the product.2. The solution is too concentrated.3. Cooling is too rapid. | 1. Choose a lower-boiling point solvent or a solvent mixture.2. Add a small amount of additional hot solvent.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Recovery After Recrystallization | 1. Too much solvent was used.2. The product is significantly soluble in the cold solvent.3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent required for complete dissolution.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Use a pre-heated funnel and filter flask for hot filtration. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials (2,4-dimethoxyaniline or chloroacetyl chloride).2. Formation of di-acylated byproduct (acylation at both the amino group and another position).3. Hydrolysis of chloroacetyl chloride to chloroacetic acid. | 1. Ensure complete reaction by monitoring with TLC. Purify by recrystallization.2. Use a slight excess of the aniline or control the stoichiometry carefully. Recrystallization should remove this less soluble impurity.3. Perform the reaction under anhydrous conditions. The acidic impurity can be removed by washing the crude product with a dilute base solution (e.g., sodium bicarbonate) before recrystallization. |
Experimental Protocols
Disclaimer: These protocols are based on the synthesis of structurally similar compounds and may require optimization for the synthesis of this compound.
Protocol 1: Synthesis in Acetic Acid
This protocol is adapted from the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide.
-
Dissolution: In a round-bottom flask, dissolve 2,4-dimethoxyaniline (1.0 eq.) in glacial acetic acid.
-
Reaction: Cool the solution in an ice bath and add chloroacetyl chloride (1.0-1.2 eq.) dropwise with stirring.
-
Precipitation: After the addition is complete, continue stirring at room temperature for 30 minutes. Add a solution of sodium acetate to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
Purification: Recrystallize the crude product from ethanol.
Protocol 2: Synthesis in Dichloromethane with Triethylamine
This protocol is adapted from the synthesis of α-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.
-
Dissolution: Dissolve 2,4-dimethoxyaniline (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane in a round-bottom flask.
-
Reaction: Cool the solution in an ice bath and add a solution of chloroacetyl chloride (1.1 eq.) in dichloromethane dropwise with stirring.
-
Work-up: After the reaction is complete (monitor by TLC), wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate, and a dilute aqueous solution of hydrochloric acid. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane.
Data Summary
Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 2,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 33-36 | Soluble in alcohol, ether, benzene; slightly soluble in water. |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | -22 | Reacts with water and alcohol. Soluble in acetone and benzene. |
| This compound | C₁₀H₁₂ClNO₃ | 229.66 | Not available | Expected to be soluble in polar organic solvents and less soluble in non-polar solvents and water. |
Recommended Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol (95%) | 78 | 5.2 | A good starting point for recrystallization of N-aryl acetamides. |
| Ethyl Acetate | 77 | 4.4 | Often used in combination with a non-polar solvent like hexane. |
| Hexane | 69 | 0.1 | Used as an anti-solvent with more polar solvents. |
| Acetonitrile | 82 | 5.8 | Has been used for recrystallizing similar compounds. |
Logical Relationships in Troubleshooting
Caption: Logical relationships between common problems, their potential causes, and suggested solutions.
managing temperature control in the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on managing temperature control during the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. The following troubleshooting guides and FAQs address specific issues related to thermal management in this exothermic reaction.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control critical in the synthesis of this compound?
A1: The reaction between 2,4-dimethoxyaniline and chloroacetyl chloride is a highly exothermic N-acetylation.[1] Without proper temperature control, the heat generated can lead to a rapid increase in the reaction rate, causing thermal runaways. This can result in the formation of impurities, decomposition of the product, and present significant safety hazards.
Q2: What is the ideal temperature range for this reaction?
A2: The reaction is typically initiated at a low temperature, generally between 0°C and 5°C, often using an ice bath.[2][3][4][5] This initial cooling is crucial during the dropwise addition of the reactive chloroacetyl chloride to manage the initial exotherm.[2][6] Depending on the specific protocol, the reaction may then be stirred at this low temperature or allowed to gradually warm to room temperature to ensure completion.[7][8]
Q3: My reaction is producing a dark, tarry substance instead of a clean precipitate. Is this a temperature-related issue?
A3: Yes, the formation of dark, insoluble byproducts is often a sign of decomposition or unwanted side reactions, which are typically caused by excessive temperatures. An uncontrolled exotherm can quickly elevate the local temperature beyond the stability threshold of the reactants or the desired product, leading to degradation.
Q4: Can the choice of solvent affect temperature control?
A4: Absolutely. The solvent helps to dissipate the heat generated during the reaction. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.[4][7] It is essential to use a sufficient volume of an appropriate anhydrous solvent to create a manageable reaction concentration and to help absorb and transfer heat to the cooling bath.
Q5: How does the rate of adding chloroacetyl chloride impact temperature?
A5: The addition rate is one of the most critical parameters for controlling the exotherm. Chloroacetyl chloride should be added slowly and dropwise to the cooled solution of 2,4-dimethoxyaniline.[2][6] This ensures that the heat generated at any moment does not overwhelm the cooling capacity of the system, preventing a sudden temperature spike.[1]
Troubleshooting Guide
The following table outlines common temperature-related problems, their potential causes, and recommended solutions.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Uncontrolled Exotherm / Thermal Runaway | 1. Rate of chloroacetyl chloride addition is too fast. 2. Inadequate cooling of the reaction vessel. 3. Reactant concentration is too high. | 1. Immediately slow or pause the addition of chloroacetyl chloride. 2. Ensure the reaction flask is sufficiently submerged in the cooling bath (e.g., ice-salt bath for lower temperatures). 3. Use a larger volume of solvent to dilute the reaction mixture. |
| Low Product Yield | 1. High Temperature: Side reactions or product decomposition occurred due to poor temperature control. 2. Low Temperature: The reaction did not proceed to completion because the temperature was kept too low for the entire duration. | 1. Maintain the temperature strictly between 0-5°C during addition and monitor for any spikes. 2. After the initial exothermic phase is managed, consider allowing the reaction to warm to room temperature and monitor progress with Thin Layer Chromatography (TLC).[4] |
| Presence of Impurities (e.g., di-acylated byproduct) | The reaction temperature was too high, increasing the rate of side reactions. | Control the reaction rate and temperature by ensuring slow, dropwise addition of the acylating agent into a well-cooled and stirred solution of the amine.[9] |
| Reaction Fails to Initiate | The reaction temperature is too low, preventing the activation energy from being overcome. | While initial cooling is crucial, ensure the reaction is allowed to proceed for a sufficient time. If no reaction is observed via TLC after addition, consider allowing the mixture to slowly warm to room temperature. |
Experimental Protocols
A generalized experimental protocol is provided below, emphasizing temperature control. Due to variations in laboratory conditions, optimization may be required.
Materials:
-
2,4-dimethoxyaniline
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetic Acid)[3][4]
-
Base (e.g., Pyridine, Triethylamine, or Sodium Acetate)[3][7][8]
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer or thermocouple probe
-
Ice bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, dropping funnel, and a nitrogen or argon inlet if performing under an inert atmosphere.
-
Reactant Preparation: Dissolve 2,4-dimethoxyaniline (1.0 eq) and a suitable base (1.0-1.2 eq) in the chosen anhydrous solvent.
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature stabilizes between 0°C and 5°C.
-
Controlled Addition: Add chloroacetyl chloride (1.0-1.1 eq), dissolved in a small amount of the anhydrous solvent, to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. The temperature should not be allowed to rise above 10°C. If a rapid increase is observed, slow or temporarily stop the addition until the temperature is back in the desired range.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C or allow it to warm to room temperature for 2-12 hours.[4][7] Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, proceed with an appropriate aqueous workup. Typically, this involves washing the reaction mixture with water, a dilute acid solution, a saturated sodium bicarbonate solution, and finally brine.[2] The crude product can then be isolated by evaporating the solvent and purified by recrystallization.
Comparison of Reaction Conditions for N-Acetylation with Chloroacetyl Chloride
| Amine Substrate | Solvent | Base | Temperature Conditions | Reference |
| 4-methoxyaniline | Acetic Acid | Sodium Acetate | Cooled in an ice bath during addition. | [3] |
| Aniline | THF | DBU | Maintained below 5°C during addition, then stirred at room temp. | [4] |
| Arylamine | DCM | Pyridine | Cooled in an ice bath, then warmed to room temp for 12h. | [7] |
| o-toluidine | Acetonitrile | Triethylamine | Cooled to -2 to 5°C during addition, then stirred at room temp for 6h. | [8] |
| 2-(3,4-dimethoxyphenyl)ethylamine | Methylene Chloride | Triethylamine | Stirred with ice-cooling during and after addition. | [2] |
Visualizations
The following diagrams illustrate the experimental workflow for temperature management and the logical relationship between temperature and reaction outcomes.
Caption: A workflow diagram illustrating the key steps and decision points for managing temperature.
Caption: The relationship between reaction temperature and key synthesis outcomes like yield and purity.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. prepchem.com [prepchem.com]
- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 6. ijpsr.info [ijpsr.info]
- 7. 2-CHLORO-N-(3,4-DIMETHOXY-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-chloro-N-(2,4-dimethoxyphenyl)acetamide and Other Alkylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes, including high yields, specificity, and minimal side reactions. This guide provides an objective comparison of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide with other commonly employed alkylating agents, namely iodoacetamide, methyl iodide, and dimethyl sulfate. The comparison is supported by available experimental data and established principles of chemical reactivity.
Executive Summary
Alkylating agents are a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds through the transfer of an alkyl group. The reactivity of these agents is primarily governed by the nature of the leaving group and the electrophilicity of the carbon center. This guide evaluates four distinct alkylating agents, highlighting their relative strengths and weaknesses in synthetic applications.
-
This compound and its class of N-aryl chloroacetamides offer a balance of reactivity and stability, making them valuable intermediates in multi-step syntheses. The electron-donating methoxy groups on the phenyl ring can modulate the reactivity of the acetamide moiety.
-
Iodoacetamide is a highly reactive alkylating agent, often favored for its efficacy in modifying sulfhydryl groups in proteins, but its high reactivity can lead to off-target modifications.
-
Methyl iodide is a classic, highly reactive SN2 reagent used for the methylation of a wide range of nucleophiles. Its volatility and potential toxicity are key considerations.
-
Dimethyl sulfate is another potent methylating agent, generally more reactive and less volatile than methyl iodide, but it is also highly toxic and requires careful handling.
Comparative Data on Alkylating Agent Performance
The following tables summarize the key characteristics and comparative performance of the selected alkylating agents based on literature data and established chemical principles. Direct quantitative comparisons under identical conditions are often unavailable; therefore, some data represents general observations and relative trends.
Table 1: General Properties and Reactivity
| Property | This compound | Iodoacetamide | Methyl Iodide | Dimethyl Sulfate |
| Class | α-Haloacetamide | α-Haloacetamide | Alkyl Halide | Dialkyl Sulfate |
| Leaving Group | Chloride (Cl⁻) | Iodide (I⁻) | Iodide (I⁻) | Methyl sulfate (CH₃SO₄⁻) |
| Relative Reactivity | Moderate | High | Very High | Very High |
| Primary Mechanism | SN2 | SN2 | SN2 | SN2 |
| Key Applications | Synthesis of heterocyclic compounds, pharmaceutical intermediates. | Bioconjugation, proteomics (cysteine alkylation), synthesis. | General O-, N-, S-, and C-methylation. | Industrial and laboratory methylation. |
| Handling Considerations | Solid, generally stable. | Light-sensitive solid. | Volatile, light-sensitive liquid. | High-boiling liquid, highly toxic. |
Table 2: Comparison of Reactivity and Selectivity in Alkylation Reactions
| Feature | This compound | Iodoacetamide | Methyl Iodide | Dimethyl Sulfate |
| Reactivity towards Thiols (S-alkylation) | Good | Excellent | Excellent | Excellent |
| Reactivity towards Amines (N-alkylation) | Good | Good | Excellent | Excellent |
| Reactivity towards Alcohols/Phenols (O-alkylation) | Moderate | Moderate | Good | Excellent |
| Selectivity | Generally good, but can have side reactions. | Prone to off-target reactions with other nucleophilic residues (e.g., methionine, histidine)[1]. | Highly reactive, may lack selectivity in complex molecules. | Highly reactive, may lack selectivity in complex molecules. |
| Side Reactions | Potential for side reactions at higher temperatures or with strong bases. | Off-target alkylation, especially in proteomics[1]. Methionine oxidation has been observed with chloroacetamide, a related compound[1]. | Over-alkylation (e.g., quaternization of amines). | Over-alkylation. Hydrolysis can produce sulfuric acid. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a general procedure for alkylation are provided below.
Synthesis of this compound
This protocol is adapted from the general synthesis of N-aryl-2-chloroacetamides.
Materials:
-
2,4-Dimethoxyaniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve 2,4-dimethoxyaniline (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
General Protocol for N-Alkylation of an Amine
This protocol provides a general workflow for the N-alkylation of a primary or secondary amine using one of the compared alkylating agents.
Materials:
-
Amine substrate
-
Alkylating agent (e.g., this compound, methyl iodide)
-
A suitable base (e.g., K₂CO₃, NaH, triethylamine)
-
A suitable solvent (e.g., DMF, acetonitrile, acetone)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of the amine (1 equivalent) in the chosen solvent, add the base (1.1-2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to a suitable temperature (this will vary depending on the reactivity of the alkylating agent and the substrate) and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous salt.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Workflows and Relationships
The following diagrams illustrate a typical experimental workflow for an alkylation reaction and a logical comparison of the properties of the different alkylating agents.
Caption: A generalized experimental workflow for a typical alkylation reaction.
References
A Comparative Guide to the Structure-Activity Relationship of Dimethoxyphenyl Acetamides
For Researchers, Scientists, and Drug Development Professionals
The dimethoxyphenyl acetamide scaffold is a versatile pharmacophore that has been explored for a variety of therapeutic applications. Modifications to this core structure have yielded compounds with a wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dimethoxyphenyl acetamide derivatives, supported by experimental data and detailed methodologies.
Core Structure and Key Modification Points
The fundamental dimethoxyphenyl acetamide structure consists of a dimethoxy-substituted phenyl ring attached to an acetamide moiety. The key points for structural modification that significantly influence biological activity are:
-
Substitution pattern on the phenyl ring: The position of the methoxy groups (e.g., 2,5-, 2,6-, 3,4-) is critical.
-
Substituents on the phenyl ring: Introduction of various functional groups on the phenyl ring can modulate activity.
-
Modifications of the acetamide nitrogen: Substitution on the nitrogen atom of the acetamide group often leads to significant changes in potency and selectivity.
-
Alterations to the acetyl group: Changes to the carbonyl or the adjacent methylene group can also impact biological effects.
Anticonvulsant Activity
A significant area of investigation for dimethoxyphenyl acetamides and related compounds is in the treatment of epilepsy. The SAR for anticonvulsant activity often revolves around the substitution pattern on the N-benzyl group of acetamide derivatives.
A study on a series of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides, which includes a methoxy group on the propionamide side chain, revealed important SAR insights.[1] Forty-three compounds were synthesized and evaluated for their anticonvulsant effects in the maximal electroshock (MES) and subcutaneous Metrazol (scMet) seizure models.[1] The results indicated that modifications at the 4'-position of the N-benzyl group yielded the highest activity.[1] The SAR showed that non-bulky substituents at this position led to excellent activity, regardless of their electronic properties.[1] Several of these compounds demonstrated activity comparable to or greater than the established antiepileptic drugs phenytoin, phenobarbital, and valproate.[1]
Further research on N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides, where a biphenyl group is present, showed that substituents on the terminal aryl ring influenced both whole-animal and cellular pharmacological activities.[2] Compounds with polar, aprotic substituents were found to potently promote Na+ channel slow inactivation and inhibit Na+ currents in a frequency-dependent manner at low micromolar concentrations.[2]
Quantitative Data for Anticonvulsant Activity
| Compound/Modification | Animal Model | ED50 (mg/kg) | Reference |
| (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) | MES (mice) | 10.3 | [1] |
| 4'-Fluoro derivative | MES (mice) | 3.6 | [1] |
| 4'-Chloro derivative | MES (mice) | 4.1 | [1] |
| 4'-Bromo derivative | MES (mice) | 3.9 | [1] |
| 4'-Methyl derivative | MES (mice) | 4.8 | [1] |
| N-(3'-fluoro-4'-biphenyl)methyl derivative | MES (mice) | 1.8 | [2] |
| N-(4'-cyanobiphenyl)methyl derivative | MES (mice) | 3.3 | [2] |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male mice are typically used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: After a specific pretreatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.
-
Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated.
References
- 1. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides: potent anticonvulsants that affect frequency (use) dependence and slow inactivation of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Spectra of Chloroacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of various chloroacetamide derivatives against a range of pathogenic fungi. The information presented is collated from recent scientific studies and is intended to serve as a resource for researchers and professionals in the fields of mycology and antifungal drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.
Quantitative Antifungal Activity
The antifungal efficacy of chloroacetamide derivatives has been evaluated against a variety of fungal species, including yeasts, dermatophytes, and filamentous fungi. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify antifungal activity. A lower MIC value indicates greater potency.
The following table summarizes the reported MIC and MFC values for several chloroacetamide derivatives against various fungal genera.
| Chloroacetamide Derivative | Fungal Genus | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Compounds 2, 3, and 4 | Candida | Not specified | 25-50 | Not Reported | [1][2] |
| Dermatophytes | Not specified | 3.12-50 | Not Reported | [1][2] | |
| N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) | Fusarium | F. keratoplasticum | 12.5 | Not Reported | [3][4] |
| Fusarium spp. | 12.5-50 | Not Reported | [3][4][5][6] | ||
| Candida | Not specified | Fungistatic effect | Not Reported | [5] | |
| Dermatophytes | Not specified | Fungicidal action | Not Reported | [5] | |
| 2-chloro-N-phenylacetamide (A1Cl) | Candida | C. albicans | 128-256 | 512-1024 | [7][8] |
| C. parapsilosis | 128-256 | 1024 | [7][8] | ||
| C. tropicalis | 16-256 | Fungicidal activity | [7] | ||
| Aspergillus | A. flavus | 16-256 | 32-512 | [1][3][9] | |
| A. niger | 32-256 | 64-1024 |
Experimental Protocols
The determination of the antifungal spectra of chloroacetamide derivatives predominantly follows standardized methodologies to ensure reproducibility and comparability of results. The most frequently cited protocols are those established by the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing for Yeasts (Based on CLSI M27-A3)
This protocol is designed for testing the susceptibility of yeasts, such as Candida species, to antifungal agents.[10][11][12][13][14]
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar. A suspension in sterile saline is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.
-
Broth Microdilution: The test is performed in 96-well microtiter plates. The chloroacetamide derivatives are serially diluted in RPMI 1640 medium. Each well is then inoculated with the prepared yeast suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.
Antifungal Susceptibility Testing for Filamentous Fungi (Based on CLSI M38-A2)
This method is employed for determining the antifungal susceptibility of filamentous fungi, including Aspergillus and Fusarium species.[15][16][17][18][19]
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar to encourage sporulation. Conidia are harvested and suspended in sterile saline containing a wetting agent. The turbidity of the suspension is measured spectrophotometrically and adjusted to a specific range. The final inoculum is prepared by diluting this suspension in RPMI 1640 medium.
-
Broth Microdilution: Similar to the yeast protocol, serial dilutions of the chloroacetamide derivatives are prepared in 96-well microtiter plates. Each well is then inoculated with the fungal spore suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 32°C for Fusarium spp.) for a defined period (e.g., 48 hours).[4]
-
Endpoint Determination: The MIC is determined visually as the lowest concentration that inhibits 100% of fungal growth.[4]
Figure 1. General workflow for antifungal susceptibility testing.
Mechanisms of Action
The precise mechanisms by which chloroacetamide derivatives exert their antifungal effects are still under investigation and may vary between different derivatives and fungal species. However, several potential pathways have been proposed.
One suggested mechanism for 2-chloro-N-phenylacetamide involves interaction with the fungal cell membrane's ergosterol, a vital component for fungal cell integrity.[1][3][9] This interaction may disrupt the membrane, and there is also evidence suggesting a possible secondary action involving the inhibition of DNA synthesis through the targeting of thymidylate synthase.[1][3][9]
Figure 2. Proposed mechanism involving ergosterol binding and DNA synthesis inhibition.
Interestingly, some chloroacetamide derivatives do not appear to act through complexation with ergosterol, suggesting the existence of alternative targets within the fungal cell membrane or other cellular pathways.[1][2] Another proposed mechanism of action for certain derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.
Figure 3. Proposed mechanism of action via inhibition of Dihydrofolate Reductase (DHFR).
References
- 1. scielo.br [scielo.br]
- 2. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. standardsclub.com [standardsclub.com]
- 12. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. researchgate.net [researchgate.net]
- 15. intertekinform.com [intertekinform.com]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. njccwei.com [njccwei.com]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. journals.asm.org [journals.asm.org]
Comparative Cross-Reactivity Analysis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in immunoassays. Due to the limited publicly available data on this specific compound, this document presents a standardized, adaptable methodology and illustrative data based on structurally related chloroacetanilide herbicides. The protocols and data herein serve as a template for researchers to design and execute their own comparative cross-reactivity studies.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are widely used for the detection and quantification of small molecules like herbicides due to their sensitivity and high-throughput capabilities.[1] However, a significant challenge in immunoassay development is the potential for cross-reactivity, where antibodies raised against a specific target analyte also bind to other structurally similar compounds.[2][3] This can lead to inaccurate quantification and false-positive results.[2] Therefore, thorough cross-reactivity testing is a critical step in the validation of any new immunoassay.
This guide focuses on this compound, a member of the chloroacetanilide chemical class. Understanding its cross-reactivity with other herbicides of the same class is essential for developing a specific and reliable detection method.
Comparative Cross-Reactivity Data
The specificity of an immunoassay is quantified by determining the percentage of cross-reactivity with a panel of structurally related compounds. The following table provides a template for presenting such data. The values are hypothetical and serve as a placeholder for experimentally determined results. Cross-reactivity is highly dependent on the specific antibody used in the assay.[2]
| Compound | Chemical Class | Structure | Hypothetical IC50 (ng/mL) | Hypothetical Cross-Reactivity (%)* |
| This compound | Chloroacetanilide |
| 15 | 100 |
| Alachlor | Chloroacetanilide | 300 | 5.0 | |
| Metolachlor | Chloroacetanilide | 500 | 3.0 | |
| Butachlor | Chloroacetanilide | >1000 | <1.5 | |
| Acetochlor | Chloroacetanilide | 800 | 1.8 | |
| Pretilachlor | Chloroacetanilide | >1000 | <1.5 | |
| Atrazine | Triazine | >5000 | <0.3 |
*Cross-reactivity (%) is calculated using the formula: (IC50 of this compound / IC50 of test compound) x 100.[4]
Experimental Protocols
A detailed experimental protocol is crucial for reproducible and comparable results. The following describes a standard indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for determining cross-reactivity.
Materials and Reagents
-
96-well microtiter plates
-
Coating antigen (this compound conjugated to a carrier protein like BSA or ovalbumin)
-
Primary antibody (e.g., rabbit polyclonal or mouse monoclonal anti-2-chloro-N-(2,4-dimethoxyphenyl)acetamide)
-
Secondary antibody (e.g., goat anti-rabbit or anti-mouse IgG conjugated to horseradish peroxidase - HRP)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Standards of this compound and potential cross-reactants
-
Phosphate-buffered saline (PBS)
Assay Procedure
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in 3.2.2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each test compound in PBS.
-
Add 50 µL of the standard or test compound solution to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in 3.2.2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in 3.2.2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus concentration for the target analyte. Determine the IC50 value (the concentration that causes 50% inhibition of antibody binding) for the target analyte and each test compound. Calculate the percent cross-reactivity as described in the table note.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the ic-ELISA workflow for cross-reactivity testing.
Caption: Workflow for ic-ELISA based cross-reactivity assessment.
Hypothetical Signaling Pathway Inhibition
Chloroacetanilide herbicides are known to inhibit very long-chain fatty acid synthesis in plants. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by such a compound, leading to the inhibition of cell growth.
Caption: Hypothetical pathway of herbicide-induced growth inhibition.
Conclusion
The assessment of cross-reactivity is a non-negotiable aspect of immunoassay validation. This guide provides a comprehensive template for researchers to evaluate the specificity of antibodies developed for this compound. By following a standardized protocol and systematically testing against structurally related compounds, scientists can ensure the development of a robust and reliable analytical method. The provided diagrams and tables offer a clear framework for experimental design and data presentation.
References
A Spectroscopic Comparison of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide and Its Analogs
This guide provides a detailed spectroscopic comparison of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide with two of its key analogs: 2-chloro-N-phenylacetamide and N-(2,4-dimethoxyphenyl)acetamide. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the structural and electronic properties of these compounds. The comparison is based on data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Structural Relationships of Compared Molecules
The structural relationship between this compound and its selected analogs is depicted below. The analogs were chosen to represent the core structure with the removal of the dimethoxy substituents (2-chloro-N-phenylacetamide) and the chloroacetyl group (N-(2,4-dimethoxyphenyl)acetamide), allowing for a clear analysis of the spectroscopic contribution of these functional groups.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | DMSO-d6 | 9.55 (s, 1H, NH), 7.85 (d, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 6.50 (dd, 1H, Ar-H), 4.25 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃)[1] |
| 2-chloro-N-phenylacetamide | CDCl₃ | 8.15 (br s, 1H, NH), 7.55 (d, 2H, Ar-H), 7.35 (t, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 4.20 (s, 2H, CH₂) |
| N-(2,4-dimethoxyphenyl)acetamide | CDCl₃ | 7.95 (br s, 1H, NH), 7.80 (d, 1H, Ar-H), 6.45 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 2.15 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Data not available | Expected signals: ~164 (C=O), ~156, ~152, ~122, ~120, ~104, ~99 (Ar-C), ~56, ~55 (OCH₃), ~43 (CH₂Cl) |
| 2-chloro-N-phenylacetamide | CDCl₃ | 163.9 (C=O), 137.2, 129.1, 124.9, 120.3 (Ar-C), 42.8 (CH₂Cl) |
| N-(2,4-dimethoxyphenyl)acetamide | CDCl₃ | 168.0 (C=O), 156.5, 152.0, 122.5, 120.0, 103.5, 98.5 (Ar-C), 55.8, 55.5 (OCH₃), 23.0 (CH₃) |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| This compound | Data not available | Expected bands: ~3250 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1210 and ~1040 (C-O stretch), ~750 (C-Cl stretch) |
| 2-chloro-N-phenylacetamide | KBr Pellet | 3260 (N-H stretch), 1665 (C=O stretch, Amide I), 1545 (N-H bend, Amide II), 755 (C-Cl stretch) |
| N-(2,4-dimethoxyphenyl)acetamide | KBr Pellet | 3280 (N-H stretch), 1660 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1210 and 1040 (C-O stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | ESI | 230.05 [M+H]⁺ | 153 (dimethoxyaniline fragment), 77 (chloroacetyl fragment) |
| 2-chloro-N-phenylacetamide | EI | 169 | 120 (loss of CH₂Cl), 92 (aniline fragment), 77 (phenyl fragment) |
| N-(2,4-dimethoxyphenyl)acetamide | EI | 195 | 153 (loss of ketene), 138 (loss of ketene and methyl) |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | Data not available | Expected λmax ~250 and ~290 nm in ethanol, due to the substituted benzene ring. |
| 2-chloro-N-phenylacetamide | Ethanol | 242 |
| N-(2,4-dimethoxyphenyl)acetamide | Ethanol | 248, 288 |
Experimental Workflow
A general workflow for the spectroscopic analysis of the target compound and its analogs is presented below. This workflow outlines the key steps from sample preparation to data analysis for each of the spectroscopic techniques discussed.
Detailed Experimental Protocols
The following are general experimental protocols representative of the techniques used to acquire the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1 second, and the acquisition of 16-64 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2 seconds, and the acquisition of 1024-4096 scans.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: FT-IR spectra are recorded on a standard FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.
-
Instrumentation: Mass spectra are obtained using a mass spectrometer equipped with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition: For EI, the sample is introduced into the vacuum of the instrument where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). For ESI, the sample solution is infused into the source, where a high voltage is applied to generate charged droplets, leading to the formation of gas-phase ions. The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Processing: The mass-to-charge ratios (m/z) of the ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared by dissolving a precisely weighed amount in a UV-grade solvent (e.g., ethanol or methanol) to a known concentration (typically around 1 mg/mL). This stock solution is then diluted to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: UV-Vis spectra are recorded using a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: A quartz cuvette is filled with the pure solvent to record a baseline. The cuvette is then rinsed and filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
-
Data Processing: The spectrum is plotted as absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is identified from the plot.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organic compounds is a cornerstone of chemical and pharmaceutical research. However, the synthesis is only the first step; ensuring the purity of the synthesized compound is critical for the reliability of experimental results and the safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2-chloro-N-(2,4-dimethoxyphenyl)acetamide against a standard reference.
Introduction to Purity Assessment
This compound is a chloroacetamide derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of impurities, even in trace amounts, can significantly alter the compound's physical, chemical, and biological properties. Therefore, rigorous purity assessment is a non-negotiable aspect of the research and development process. A combination of chromatographic and spectroscopic methods is often employed for a thorough evaluation.[1][2][3]
Key Analytical Techniques for Purity Determination
A multi-pronged approach is recommended for the definitive determination of purity. The following techniques provide both qualitative and quantitative data.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating, identifying, and quantifying each component in a mixture.[1] It is highly sensitive and can detect even trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound and can be used to identify and quantify impurities.[1][2][3] ¹H and ¹³C NMR are fundamental for structural elucidation.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio.[1][2] When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly effective tool for separating and identifying components of a mixture.[1][3]
-
Melting Point Analysis: A sharp melting point is a classic indicator of a pure crystalline solid.[4] Impurities tend to broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the purity of a sample by comparing the number of spots to a standard.[4]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity of the synthesized compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a solution of the synthesized compound at the same concentration.
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms.
-
Calculate the purity of the synthesized compound by comparing the peak area of the main component in the sample to the peak area of the standard.
-
¹H NMR Spectroscopy
-
Objective: To confirm the structure of the synthesized compound and identify any proton-containing impurities.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount of the synthesized compound in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Compare the obtained spectrum with the known spectrum of this compound. Pay close attention to the chemical shifts, integration values, and splitting patterns.
-
Look for any unexpected peaks that may indicate the presence of impurities.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound and identify potential impurities.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization Mode: Electrospray ionization (ESI) is common for this type of molecule.
-
Procedure:
-
Introduce a solution of the synthesized compound into the mass spectrometer.
-
Acquire the mass spectrum.
-
Look for the molecular ion peak corresponding to the expected molecular weight of this compound (229.66 g/mol ).[5]
-
Analyze other peaks that may correspond to impurities. Potential impurities could include unreacted starting materials or by-products such as diacylated compounds.[6]
-
Data Presentation: Synthesized vs. Standard
The following table summarizes hypothetical data for a synthesized batch of this compound compared to a certified reference standard.
| Parameter | Standard Reference | Synthesized Compound | Analysis |
| Appearance | White crystalline solid | White crystalline solid | Matches standard |
| Melting Point | 98-100 °C | 97-99 °C | Within acceptable range |
| HPLC Purity | > 99.5% | 98.9% | Minor impurities detected |
| ¹H NMR | Conforms to structure | Conforms to structure | Minor peaks suggest trace solvent residue |
| Mass (m/z) | 229.05 [M+H]⁺ | 229.05 [M+H]⁺ | Correct molecular ion observed |
Visualizing the Workflow and Application
Diagrams can effectively illustrate complex processes and relationships. Below are Graphviz diagrams for the experimental workflow and a hypothetical signaling pathway.
Conclusion
The purity of a synthesized compound is paramount for the integrity of scientific research and the advancement of drug development. A comprehensive assessment of purity should not rely on a single analytical technique. Instead, a combination of chromatographic methods like HPLC for quantitative analysis and spectroscopic methods such as NMR and Mass Spectrometry for structural confirmation provides a robust and reliable evaluation. By comparing the data from the synthesized compound against a certified standard, researchers can confidently ascertain the purity and proceed with further studies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
comparative cytotoxicity of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide on different cell lines
A guide for researchers, scientists, and drug development professionals on the cytotoxic effects of 2-chloro-N-arylacetamide derivatives.
Please note: Extensive literature searches did not yield specific cytotoxic data for 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. This guide provides a comparative analysis of structurally related 2-chloro-N-arylacetamide and phenylacetamide derivatives to offer insights into their potential anticancer activities.
The 2-chloro-N-arylacetamide scaffold is a recurring motif in medicinal chemistry, with various derivatives demonstrating significant biological activities, including anticancer properties. The cytotoxicity of these compounds is influenced by the nature and position of substituents on the aryl ring. This guide summarizes available data on the cytotoxic effects of several 2-chloro-N-arylacetamide and related phenylacetamide derivatives against a panel of cancer cell lines.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several N-substituted 2-chloroacetamide and phenylacetamide derivatives against various human cancer cell lines. These values provide a quantitative measure of the cytotoxic potency of these compounds.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives | |||
| Derivative d6 | MCF-7 | Breast Adenocarcinoma | 38.0[1] |
| Derivative d7 | MCF-7 | Breast Adenocarcinoma | 40.6[1] |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | |||
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | Prostate Carcinoma | 52[2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | Prostate Carcinoma | 80[2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | Breast Cancer | 100[2] |
| Phenylacetamide Derivatives | |||
| Derivative 3j (p-nitro substituted) | MDA-MB-468 | Breast Cancer | 0.76 ± 0.09[3] |
| Derivative 3d | MDA-MB-468 | Breast Cancer | 0.6 ± 0.08[3] |
| Derivative 3d | PC-12 | Pheochromocytoma | 0.6 ± 0.08[3] |
| Derivative 3c | MCF-7 | Breast Cancer | 0.7 ± 0.08[3] |
| Derivative 3d | MCF-7 | Breast Cancer | 0.7 ± 0.4[3] |
Note: The data presented is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanism of Action
The cytotoxic effects of chloroacetamide derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. Several mechanisms have been proposed for this class of compounds:
-
Induction of Oxidative Stress: Some chloroacetamide compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress within the cancer cells.[4][5][6] This can damage cellular components and trigger apoptotic pathways.
-
Enzyme Inhibition: 2-chloroacetamides have been found to inhibit glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.
-
Apoptosis Induction: Phenylacetamide derivatives have been shown to trigger apoptosis through the upregulation of pro-apoptotic proteins like Bax and FasL, and by increasing the activity of executioner caspases such as caspase-3.[3] The induction of apoptosis is a key mechanism for the efficacy of many chemotherapeutic agents.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxicity of 2-chloro-N-arylacetamide derivatives.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-chloro-N-arylacetamide derivatives) for a specified duration (typically 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate. The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Cells are treated with the test compound, harvested, and fixed.
-
Permeabilization: The fixed cells are permeabilized to allow the labeling enzyme to enter.
-
Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Staining and Detection: The incorporated labeled dUTPs are then detected using a fluorescently labeled antibody. The cell nuclei can be counterstained with a DNA dye like DAPI.
-
Analysis: The percentage of apoptotic cells (TUNEL-positive) is quantified using fluorescence microscopy or flow cytometry.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for the synthesis and in vitro cytotoxicity evaluation of novel compounds.
Simplified Apoptosis Induction Pathway
Caption: A simplified signaling pathway for chloroacetamide-induced apoptosis.
References
- 1. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Herbicidal Efficacy: A Comparative Guide for 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the herbicidal efficacy of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide against other established chloroacetamide herbicides. Due to the limited publicly available efficacy data for this specific compound, this document serves as a template, outlining the requisite experimental protocols and data presentation formats necessary for a comprehensive evaluation. Hypothetical data for this compound is used for illustrative purposes.
Introduction to Chloroacetamide Herbicides
Chloroacetamide herbicides are a class of pre-emergence herbicides widely used for the control of annual grasses and some broadleaf weeds in a variety of crops. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant development, particularly in the early stages of seedling growth. This guide focuses on establishing a comparative performance analysis of the novel compound this compound against commercially available alternatives such as Acetochlor and Metolachlor.
Comparative Efficacy Data
A thorough evaluation of a new herbicidal compound requires rigorous testing to determine its efficacy across a range of weed species and application rates. The following tables present a template for summarizing such quantitative data.
Table 1: Comparative Efficacy (EC50) of Chloroacetamide Herbicides on Key Weed Species
| Herbicide | Chemical Structure | Barnyardgrass (EC50, g/ha) | Green Foxtail (EC50, g/ha) | Common Lambsquarters (EC50, g/ha) |
| This compound | C₁₀H₁₂ClNO₃ | [Hypothetical Data] 75 | [Hypothetical Data] 90 | [Hypothetical Data] 120 |
| Acetochlor | C₁₄H₂₀ClNO₂ | 85 | 100 | 150 |
| Metolachlor | C₁₅H₂₂ClNO₂ | 100 | 115 | 180 |
EC50 (Effective Concentration 50) is the concentration of a herbicide that causes a 50% reduction in plant growth.
Table 2: Crop Tolerance Assessment (Phytotoxicity)
| Herbicide | Application Rate (g/ha) | Maize (% Injury) | Soybean (% Injury) |
| This compound | 100 | [Hypothetical Data] 5 | [Hypothetical Data] 8 |
| 200 | [Hypothetical Data] 12 | [Hypothetical Data] 15 | |
| Acetochlor | 100 | 8 | 10 |
| 200 | 15 | 20 | |
| Metolachlor | 100 | 7 | 9 |
| 200 | 14 | 18 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data.
Greenhouse Herbicidal Efficacy Assay
Objective: To determine the dose-response relationship of this compound and comparator herbicides on selected weed species.
Materials:
-
Seeds of target weed species (e.g., Barnyardgrass, Green Foxtail, Common Lambsquarters)
-
Potting mix (sandy loam soil)
-
Pots (10 cm diameter)
-
Herbicides: this compound, Acetochlor, Metolachlor
-
Laboratory sprayer with a moving nozzle
-
Growth chamber or greenhouse with controlled conditions (25/20°C day/night temperature, 16-hour photoperiod)
Procedure:
-
Fill pots with potting mix and sow a predetermined number of seeds of a single weed species per pot.
-
Lightly water the pots.
-
Prepare stock solutions of each herbicide and then a series of dilutions to achieve a range of application rates.
-
Apply the herbicide solutions to the soil surface using a laboratory sprayer calibrated to deliver a specific volume.
-
Include an untreated control for each weed species.
-
Place the pots in a randomized complete block design within the growth chamber or greenhouse.
-
Water the pots as needed.
-
After 21 days, assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by harvesting the above-ground biomass and determining the fresh or dry weight.
-
Calculate the EC50 values using a suitable statistical software.
VLCFA Elongase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of the herbicides on the target enzyme, very-long-chain fatty acid elongase (VLCFAE).
Materials:
-
Plant tissue rich in VLCFAEs (e.g., etiolated leek seedlings)
-
Extraction buffer
-
Ultracentrifuge
-
[14C]-Malonyl-CoA (radiolabeled substrate)
-
Acyl-CoA primers (e.g., C18:1-CoA)
-
Herbicides
-
Scintillation counter
Procedure:
-
Homogenize plant tissue in cold extraction buffer.
-
Perform differential centrifugation to isolate the microsomal fraction containing the VLCFAEs.
-
Resuspend the microsomal pellet and determine the protein concentration.
-
Pre-incubate the microsomal fraction with a range of herbicide concentrations.
-
Initiate the enzymatic reaction by adding the acyl-CoA primer and [14C]-Malonyl-CoA.
-
After a defined incubation period, stop the reaction.
-
Extract the radiolabeled fatty acids.
-
Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the VLCFA products using a scintillation counter.
-
Calculate the percentage of inhibition for each herbicide concentration and determine the IC50 value (the concentration required for 50% inhibition).
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for herbicide efficacy evaluation.
Caption: Inhibition of the VLCFA Elongation Pathway by Chloroacetamide Herbicides.
Caption: General Workflow for Evaluating Herbicidal Efficacy.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of this compound. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can generate robust and comparable data to accurately benchmark its herbicidal efficacy against existing alternatives. The provided visualizations of the mechanism of action and experimental workflows serve to clarify the key processes involved in this evaluation. Further research is required to generate actual experimental data for this compound to populate the illustrative tables and validate its potential as a novel herbicide.
A Comparative Guide to the In Vitro and In Vivo Efficacy of N-aryl Chloroacetamide Compounds
For Researchers, Scientists, and Drug Development Professionals
N-aryl chloroacetamide compounds have emerged as a promising class of molecules in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Their mechanism of action often involves the covalent modification of target proteins, leading to irreversible inhibition. However, the translation of potent in vitro activity to in vivo efficacy is a critical hurdle in the development of these compounds. This guide provides a comparative overview of the in vitro and in vivo performance of representative N-aryl chloroacetamide compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating the challenges of preclinical development.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo data for two exemplary N-aryl chloroacetamide compounds targeting different cancer-related proteins: a Glutathione Peroxidase 4 (GPX4) inhibitor and a Fibroblast Growth Factor Receptor (FGFR) inhibitor.
Table 1: In Vitro Activity of N-aryl Chloroacetamide Compounds
| Compound ID | Target | Cell Line | Assay Type | IC50 | Reference |
| Compound 24 | GPX4 | - | Plasma Stability | >5 hours (in mouse plasma) | [1][2] |
| UPR1376 | FGFR1 | H1581 (FGFR1-amplified lung cancer) | Cell Proliferation (MTT) | ~10 nM |
Table 2: In Vivo Evaluation of a Chloroacetamide-based GPX4 Inhibitor (Compound 24)
| Animal Model | Tumor Model | Dosing Regimen | Outcome | Target Engagement | Reference |
| Mouse | GPX4-sensitive tumor | 50 mg/kg, IP, for 20 days | No effect on tumor growth | Partial target engagement observed in tumor homogenate | [1][2] |
Signaling Pathways and Experimental Workflows
The biological activity of N-aryl chloroacetamide compounds is intrinsically linked to their ability to modulate specific signaling pathways. For instance, FGFR inhibitors like UPR1376 are designed to block the downstream MAPK and AKT/mTOR signaling cascades, which are crucial for cancer cell proliferation and survival. The experimental investigation of these compounds typically follows a workflow that progresses from initial in vitro screening to more complex cellular and in vivo models.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
N-aryl chloroacetamide compound
-
Target cancer cell line (e.g., H1581)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with serial dilutions of the N-aryl chloroacetamide compound and incubate for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of an N-aryl chloroacetamide compound in a mouse xenograft model.
Materials:
-
N-aryl chloroacetamide compound formulated in a suitable vehicle
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells for implantation
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
Dosing equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the N-aryl chloroacetamide compound to the treatment group according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Efficacy Evaluation: At the end of the study, compare the tumor growth in the treatment group to the control group to determine the extent of tumor growth inhibition.
-
Target Engagement (Optional): After the final dose, tumors can be excised to assess the level of target engagement by the compound using techniques such as Western blotting or mass spectrometry.
Discussion
The development of N-aryl chloroacetamide compounds as therapeutic agents requires a careful and thorough evaluation of both their in vitro potency and their in vivo efficacy and tolerability. The case of the GPX4 inhibitor (Compound 24) highlights a common challenge in drug development: a compound with good in vitro stability and bioavailability may not necessarily translate to significant antitumor activity in vivo, even with evidence of target engagement.[1][2] This discrepancy can arise from various factors, including insufficient target inhibition in the tumor microenvironment, the activation of compensatory signaling pathways, or unforeseen off-target effects.
Conversely, the promising in vitro anti-proliferative activity of the FGFR inhibitor UPR1376, particularly its high potency in FGFR1-amplified cells, suggests a strong rationale for its advancement into in vivo studies. The irreversible nature of its binding to FGFR1 could potentially lead to sustained target inhibition and a durable antitumor response.
References
Safety Operating Guide
Navigating the Disposal of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like 2-chloro-N-(2,4-dimethoxyphenyl)acetamide is a critical component of laboratory safety and environmental responsibility. Due to its chemical nature as a chloroacetamide, this compound is presumed to be hazardous and requires a stringent disposal protocol. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The chloroacetamide functional group suggests that this compound should be treated as potentially hazardous. All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat.
Hazardous Waste Classification and Disposal
This compound should be managed as hazardous waste.[1][2] This classification necessitates disposal through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][3] Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.[2]
Summary of Related Hazardous Compounds:
In the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard information for closely related compounds, such as 2-chloroacetamide, provides a conservative basis for safe handling and disposal procedures.
| Hazard Statement | GHS Code | Description |
| Toxic if swallowed | H301 | Highlights the potential for severe health effects if ingested.[1][4] |
| Causes skin irritation | H315 | Indicates the potential for skin irritation upon contact.[5][6] |
| May cause an allergic skin reaction | H317 | Suggests the possibility of sensitization and allergic reactions on the skin with repeated exposure.[1][4] |
| Causes serious eye irritation | H319 | Indicates the potential for significant eye irritation.[5][6] |
| May cause respiratory irritation | H335 | Suggests that inhalation may lead to irritation of the respiratory tract.[5][6] |
| Suspected of causing cancer | H351 | Indicates that the substance is suspected of being carcinogenic.[7] |
| Suspected of damaging fertility or the unborn child | H361 | Highlights potential reproductive hazards.[1][4] |
| Harmful to aquatic life | H402 | Indicates that the substance can have harmful effects on aquatic organisms.[1] |
| Disposal Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant. [1][3][4][5][6][7][8][9][10][11] |
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
-
Segregation of Waste: All materials contaminated with this compound, including unused compound, reaction byproducts, contaminated labware (e.g., weighing paper, pipette tips), and used PPE, must be segregated as hazardous waste.[1] This waste stream must be kept separate from non-hazardous and other incompatible chemical waste.[1]
-
Container Management:
-
Use a dedicated, properly labeled, and sealable waste container compatible with the chemical.[1]
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[1]
-
Ensure the container is kept closed at all times except when adding waste.[2]
-
-
Storage of Waste: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[1] This area should be away from incompatible materials and designed to contain any potential spills.[2]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]
Spill Management
In the event of a spill, avoid generating dust. For minor spills, carefully sweep the solid material into a designated hazardous waste container.[1] Ensure proper PPE is worn during cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides procedural guidance for the disposal of this compound based on the chemical properties of its functional groups and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not found in public databases. It is imperative to obtain the official SDS from the manufacturer or supplier for definitive disposal instructions and to comply with all institutional and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. eurofinsus.com [eurofinsus.com]
- 4. chemos.de [chemos.de]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

